1-Hexyl-4-(4-nitrophenyl)piperazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-hexyl-4-(4-nitrophenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-2-3-4-5-10-17-11-13-18(14-12-17)15-6-8-16(9-7-15)19(20)21/h6-9H,2-5,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDHZSFABKEGLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Hexyl-4-(4-nitrophenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-Hexyl-4-(4-nitrophenyl)piperazine, a valuable building block in medicinal chemistry and materials science. This document details the probable synthetic pathways, experimental protocols, and characterization data, designed to be a practical resource for researchers in the field.
Introduction
This compound is a disubstituted piperazine derivative. The piperazine core is a prevalent scaffold in pharmacologically active compounds, and the presence of the hexyl group increases lipophilicity, while the nitrophenyl moiety offers a site for further chemical modification, such as reduction to the corresponding aniline. This makes the title compound a versatile intermediate for the synthesis of a diverse range of target molecules.
Synthetic Pathways
The most direct and common method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 1-hexylpiperazine with an electron-deficient aromatic ring, typically a 4-halonitrobenzene.
An alternative, though often more complex, approach would be a Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction can also form the desired C-N bond between 1-hexylpiperazine and a 4-halonitrobenzene. However, for this specific substrate with a highly activated nitro group, the SNAr reaction is generally more straightforward and cost-effective.
This guide will focus on the SNAr pathway. The synthesis can be envisioned as a two-step process, starting from commercially available piperazine.
Synthesis Overview
Caption: Two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 1-Hexylpiperazine
Reaction:
Piperazine + 1-Bromohexane → 1-Hexylpiperazine
Materials and Reagents:
-
Piperazine
-
1-Bromohexane
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a solution of piperazine (5 equivalents) in acetonitrile, add potassium carbonate (2 equivalents).
-
Add 1-bromohexane (1 equivalent) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a crude residue.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-hexylpiperazine.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Step 2: Synthesis of this compound
Reaction:
1-Hexylpiperazine + 1-Fluoro-4-nitrobenzene → this compound
Materials and Reagents:
-
1-Hexylpiperazine
-
1-Fluoro-4-nitrobenzene
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
In a round-bottom flask, dissolve 1-hexylpiperazine (1.1 equivalents) and 1-fluoro-4-nitrobenzene (1 equivalent) in dimethyl sulfoxide.
-
Add anhydrous potassium carbonate (1.5 equivalents) to the solution.
-
Stir the reaction mixture at 80-100 °C. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.
Workflow for Nucleophilic Aromatic Substitution
Caption: Experimental workflow for the SNAr reaction.
Quantitative Data
Due to the limited availability of experimental data for the specific target compound, the following table includes data for key precursors and closely related analogs to provide a reference for expected outcomes. Estimated values for the target compound are provided based on these analogs.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |
| 1-Hexylpiperazine | C₁₀H₂₂N₂ | 170.30 | N/A (Liquid) | 70-85¹ |
| 1-Fluoro-4-nitrobenzene | C₆H₄FNO₂ | 141.10 | 25-27 | N/A |
| 1-(4-Nitrophenyl)piperazine | C₁₀H₁₃N₃O₂ | 207.23 | 131-133[1] | N/A |
| 1-Ethyl-4-(4-nitrophenyl)piperazine | C₁₂H₁₇N₃O₂ | 235.28 | 108-110 | ~90² |
| This compound | C₁₆H₂₅N₃O₂ | 291.39 | ~80-90 (Est.) | >85 (Est.) |
¹ Estimated yield based on similar N-alkylation reactions of piperazine. ² Estimated yield based on the synthesis of 1-ethyl-4-(4-nitrophenyl)piperazine.
Characterization of this compound (Estimated)
The following spectroscopic data are estimated based on the analysis of the starting materials and structurally similar compounds.
-
¹H NMR (CDCl₃, 400 MHz): δ 8.15 (d, J = 9.2 Hz, 2H, Ar-H), 6.85 (d, J = 9.2 Hz, 2H, Ar-H), 3.45 (t, J = 5.0 Hz, 4H, piperazine-H), 2.60 (t, J = 5.0 Hz, 4H, piperazine-H), 2.40 (t, J = 7.6 Hz, 2H, N-CH₂-), 1.55 (m, 2H, -CH₂-), 1.30 (m, 6H, -(CH₂)₃-), 0.90 (t, J = 6.8 Hz, 3H, -CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 154.5, 138.0, 126.0, 112.5, 59.0, 53.0, 48.5, 31.8, 27.0, 26.8, 22.7, 14.1.
-
IR (KBr, cm⁻¹): 2925, 2855 (C-H stretch), 1595 (Ar C=C stretch), 1500, 1320 (N-O stretch of NO₂), 1240 (C-N stretch).
-
Mass Spectrometry (EI): m/z 291 (M⁺).
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
1-Fluoro-4-nitrobenzene is toxic and an irritant. Handle with care.
-
Dimethyl sulfoxide (DMSO) can facilitate the absorption of other chemicals through the skin. Avoid skin contact.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Disclaimer: This guide is intended for informational purposes only and should be used by qualified professionals. The provided protocols are based on analogous reactions and may require optimization. All laboratory work should be conducted with appropriate safety measures in place.
References
Technical Guide: Chemical Structure and Confirmation of 1-Hexyl-4-(4-nitrophenyl)piperazine
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the chemical structure and analytical confirmation of 1-Hexyl-4-(4-nitrophenyl)piperazine. Arylpiperazine derivatives are a significant class of compounds in medicinal chemistry, known for their diverse pharmacological activities targeting the central nervous system.[1][2] This guide outlines a standard synthetic approach and details the expected outcomes from key analytical techniques used for structural elucidation and confirmation, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. While specific experimental data for this exact hexyl derivative is not extensively published, the methodologies and expected data are extrapolated from well-documented protocols for closely related N-arylpiperazine analogues.[3][4][5]
Chemical Structure and Properties
This compound consists of a piperazine ring N-substituted with a hexyl group at one position and a 4-nitrophenyl group at the other. The chemical formula is C16H25N3O2.[6]
Caption: Chemical structure of this compound.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C16H25N3O2 | [6] |
| Molecular Weight | 291.39 g/mol | Calculated |
| IUPAC Name | This compound | Generated |
| CAS Number | 22347-12-8 | Inferred from related structures |
General Synthesis Protocol
The synthesis of this compound can be readily achieved via N-alkylation of 1-(4-nitrophenyl)piperazine with a suitable hexylating agent, such as 1-bromohexane. This is a standard procedure for preparing long-chain arylpiperazine derivatives.[1]
Reaction Scheme:
1-(4-Nitrophenyl)piperazine + 1-Bromohexane → this compound
Caption: General workflow for the synthesis of this compound.
Detailed Methodology:
-
Reagents Setup: To a solution of 1-(4-nitrophenyl)piperazine (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate (K₂CO₃, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq).
-
Alkylation: Add 1-bromohexane (1.1 eq) dropwise to the stirred mixture at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and maintain for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid precipitate (inorganic salts) is present, filter it off. Dilute the filtrate with water and extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue using column chromatography on silica gel to yield the pure product.
Analytical Confirmation Data
The confirmation of the structure requires a combination of spectroscopic methods. Below are the expected data based on the analysis of its constituent functional groups and data from analogous compounds.[4][7]
3.1 Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and can reveal structural information through fragmentation patterns.
Table 2: Expected Mass Spectrometry Data
| m/z Value (Predicted) | Fragment Identity | Description |
| 291.20 | [M]+ | Molecular ion peak corresponding to C16H25N3O2. |
| 207.10 | [M - C6H13]+ | Loss of the hexyl group (C6H13). |
| 177.09 | [C10H11N2O]+ | Fragmentation of the piperazine ring. |
| 85.10 | [C6H13]+ | Hexyl cation fragment. |
3.2 Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3100 - 3000 | Aromatic C-H | Stretching |
| 2950 - 2850 | Aliphatic C-H | Stretching (Hexyl & Piperazine) |
| ~1595, ~1490 | Aromatic C=C | Ring Stretching |
| 1520 - 1475 | N-O (Nitro) | Asymmetric Stretching |
| 1350 - 1300 | N-O (Nitro) | Symmetric Stretching |
| 1250 - 1180 | Aryl C-N | Stretching |
| 1130 - 1020 | Aliphatic C-N | Stretching |
3.3 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Table 4: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.15 | d | 2H | Protons ortho to NO₂ on the phenyl ring |
| ~ 6.85 | d | 2H | Protons meta to NO₂ on the phenyl ring |
| ~ 3.40 | t | 4H | Piperazine protons adjacent to the nitrophenyl group (-N-CH₂-) |
| ~ 2.60 | t | 4H | Piperazine protons adjacent to the hexyl group (-N-CH₂-) |
| ~ 2.40 | t | 2H | Methylene protons of hexyl group adjacent to piperazine nitrogen (-N-CH₂-) |
| ~ 1.55 | m | 2H | Methylene protons of hexyl group (-CH₂-) |
| ~ 1.30 | m | 6H | Methylene protons of hexyl group (-(CH₂)₃-) |
| ~ 0.90 | t | 3H | Terminal methyl protons of hexyl group (-CH₃) |
Table 5: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 155.0 | Aromatic C attached to piperazine nitrogen |
| ~ 138.5 | Aromatic C attached to nitro group |
| ~ 125.8 | Aromatic CH ortho to nitro group |
| ~ 113.0 | Aromatic CH meta to nitro group |
| ~ 58.5 | Hexyl -CH₂- attached to piperazine |
| ~ 53.0 | Piperazine -CH₂- attached to hexyl group |
| ~ 49.0 | Piperazine -CH₂- attached to nitrophenyl group |
| ~ 31.8, 27.0, 26.0, 22.6 | Hexyl methylene carbons |
| ~ 14.0 | Hexyl terminal methyl carbon |
Comprehensive Analytical Workflow
The logical flow from a synthesized compound to a fully confirmed and characterized chemical entity involves a sequential analytical process.
Caption: Logical workflow for the purification and analytical confirmation process.
References
- 1. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unina.it [iris.unina.it]
- 3. Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Toxicological detection of the new designer drug 1-(4-methoxyphenyl)piperazine and its metabolites in urine and differentiation from an intake of structurally related medicaments using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. [PDF] 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies | Semantic Scholar [semanticscholar.org]
Predicted Mechanism of Action for 1-Hexyl-4-(4-nitrophenyl)piperazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines the predicted mechanism of action for the novel compound, 1-Hexyl-4-(4-nitrophenyl)piperazine. Based on an analysis of its structural motifs—an arylpiperazine core, a hexyl chain, and a nitrophenyl group—we predict a multi-target pharmacological profile. The primary predicted activities are centered on interactions with serotonergic and dopaminergic receptors, with potential secondary effects on sigma receptors and voltage-gated ion channels. This document provides a theoretical framework for the compound's action, proposed experimental protocols for its validation, and hypothetical data representations to guide future research and development.
Introduction
This compound is a synthetic compound belonging to the diverse class of arylpiperazines. Molecules within this class are known for a wide array of pharmacological activities, making them valuable scaffolds in drug discovery. The core structure, 1-(4-nitrophenyl)piperazine, is a known intermediate in the synthesis of psychoactive drugs, including potential selective serotonin reuptake inhibitors (SSRIs).[1] The addition of a hexyl group is anticipated to significantly modulate the compound's lipophilicity and receptor interaction profile. This guide presents a predicted mechanism of action based on structure-activity relationships of analogous compounds and outlines a comprehensive strategy for its experimental validation.
Predicted Pharmacological Profile
The pharmacological profile of this compound is predicted to be complex, likely involving multiple molecular targets. The primary predicted mechanisms are detailed below.
Interaction with Serotonin and Dopamine Receptors
The arylpiperazine moiety is a well-established pharmacophore for serotonin (5-HT) and dopamine (D) receptors. Many antipsychotic and antidepressant medications, such as aripiprazole and fluoxetine, contain this structural feature. The 4-nitrophenyl substitution may influence the electronic properties of the piperazine nitrogen, potentially modulating its affinity and selectivity for various receptor subtypes.
Predicted Signaling Pathway: Serotonergic and Dopaminergic Modulation
Caption: Predicted interaction of this compound with key neurotransmitter transporters and postsynaptic receptors.
Potential Activity at Sigma Receptors
Several arylpiperazine derivatives have demonstrated significant affinity for sigma (σ) receptors, which are implicated in a variety of cellular functions and are targets for novel therapeutics. The substitution pattern on the phenyl ring can influence sigma receptor affinity.
Lipophilicity and Membrane Interactions
The presence of a hexyl chain will increase the lipophilicity of the compound. This may facilitate its passage through the blood-brain barrier and could also lead to interactions with the lipid bilayer of cell membranes, potentially modulating the function of embedded ion channels.
Proposed Experimental Validation
To validate the predicted mechanism of action, a series of in vitro and in vivo experiments are proposed.
Receptor Binding Assays
Radioligand binding assays are essential to determine the affinity of this compound for a panel of receptors, including but not limited to:
-
Serotonin Receptors: 5-HT1A, 5-HT2A, 5-HT2C, 5-HT7
-
Dopamine Receptors: D1, D2, D3, D4
-
Adrenergic Receptors: α1, α2, β1, β2
-
Sigma Receptors: σ1, σ2
-
Neurotransmitter Transporters: SERT, DAT, NET
Experimental Workflow: Receptor Binding Assay
Caption: A generalized workflow for determining the binding affinity of the compound to target receptors.
Hypothetical Quantitative Data: Receptor Binding Affinities
| Target | Predicted Ki (nM) |
| 5-HT1A | 50 - 200 |
| 5-HT2A | 10 - 50 |
| D2 | 20 - 100 |
| σ1 | 100 - 500 |
| SERT | 5 - 25 |
Functional Assays
Functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist at its target receptors.
-
cAMP Assays: To assess functional activity at Gi/Gs-coupled receptors (e.g., 5-HT1A, D2).
-
Calcium Flux Assays: To measure activity at Gq-coupled receptors (e.g., 5-HT2A).
-
Neurotransmitter Uptake Assays: To confirm inhibitory activity at SERT and DAT.
Proposed Experimental Protocol: cAMP Functional Assay
-
Cell Culture: Culture cells stably expressing the receptor of interest (e.g., HEK293-D2).
-
Compound Treatment: Treat cells with varying concentrations of this compound in the presence and absence of a known agonist.
-
Forskolin Stimulation: Stimulate adenylyl cyclase with forskolin.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot concentration-response curves to determine EC50 or IC50 values.
Hypothetical Quantitative Data: Functional Activity
| Assay | Receptor | Predicted Activity | EC50 / IC50 (nM) |
| cAMP Assay | D2 | Antagonist | 75 |
| Calcium Flux | 5-HT2A | Antagonist | 30 |
| Serotonin Uptake | SERT | Inhibitor | 15 |
In Vivo Behavioral Models
Based on the in vitro profile, relevant animal models should be employed to assess the compound's physiological effects.
-
Forced Swim Test / Tail Suspension Test: To evaluate potential antidepressant-like activity.
-
Prepulse Inhibition of Startle: To assess antipsychotic-like potential.
-
Microdialysis: To measure changes in extracellular neurotransmitter levels in specific brain regions.
Predicted Signaling Cascade
Based on the predicted antagonist activity at D2 and 5-HT2A receptors and inhibition of SERT, a plausible downstream signaling cascade can be hypothesized.
Logical Relationship: From Receptor Binding to Cellular Response
Caption: Predicted cascade of events following the interaction of the compound with its molecular targets.
Conclusion
This compound is a compound with a predicted multi-target mechanism of action primarily involving the serotonergic and dopaminergic systems. The proposed experimental framework provides a clear path for the elucidation of its precise pharmacological profile. The combination of receptor binding, functional, and in vivo studies will be critical in determining its therapeutic potential and advancing it through the drug development pipeline. The structural novelty of the hexyl substitution on the well-characterized arylpiperazine scaffold warrants a thorough investigation.
References
Spectroscopic Analysis of 1-Hexyl-4-(4-nitrophenyl)piperazine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 1-Hexyl-4-(4-nitrophenyl)piperazine, a compound of interest in pharmaceutical research. The guide details the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines detailed experimental protocols for acquiring this data, and visualizes the analytical workflow.
Predicted Spectroscopic Data
Due to the limited availability of public experimental spectra for this compound, this section presents predicted data based on established spectroscopic principles and data from analogous compounds. These predictions serve as a valuable reference for researchers working with this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.15 | d | 2H | Ar-H (ortho to NO₂) |
| 6.85 | d | 2H | Ar-H (meta to NO₂) |
| 3.50 | t | 4H | Piperazine-H (adjacent to nitrophenyl) |
| 2.60 | t | 4H | Piperazine-H (adjacent to hexyl) |
| 2.40 | t | 2H | N-CH₂-(CH₂)₄-CH₃ |
| 1.55 | m | 2H | N-CH₂-CH₂-(CH₂)₃-CH₃ |
| 1.30 | m | 6H | N-(CH₂)₂-(CH₂)₃-CH₃ |
| 0.90 | t | 3H | N-(CH₂)₅-CH₃ |
Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 155.0 | Ar-C (C-NO₂) |
| 138.5 | Ar-C (C-N) |
| 126.0 | Ar-CH (ortho to NO₂) |
| 113.0 | Ar-CH (meta to NO₂) |
| 58.0 | N-CH₂-(CH₂)₄-CH₃ |
| 53.0 | Piperazine-C (adjacent to hexyl) |
| 47.0 | Piperazine-C (adjacent to nitrophenyl) |
| 31.8 | N-CH₂-CH₂-(CH₂)₃-CH₃ |
| 26.8 | N-(CH₂)₂-CH₂-CH₂-CH₃ |
| 25.9 | N-(CH₂)₃-CH₂-CH₂-CH₃ |
| 22.6 | N-(CH₂)₄-CH₂-CH₃ |
| 14.1 | N-(CH₂)₅-CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Strong | Aliphatic C-H stretch (hexyl & piperazine) |
| 1595, 1490 | Strong | Aromatic C=C stretch |
| 1510, 1340 | Strong | Asymmetric and symmetric N-O stretch (nitro group) |
| 1240 | Strong | Aromatic C-N stretch |
| 1180 | Medium | Aliphatic C-N stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Predicted Mass Spectrometry Data for this compound (Electron Impact - EI)
| m/z | Relative Intensity (%) | Assignment |
| 291 | 40 | [M]⁺ (Molecular Ion) |
| 207 | 100 | [M - C₆H₁₂]⁺ |
| 179 | 30 | [M - C₈H₁₆]⁺ |
| 150 | 25 | [C₈H₈N₂O₂]⁺ |
| 120 | 15 | [C₆H₄NO₂]⁺ |
| 85 | 60 | [C₆H₁₃]⁺ |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
NMR Spectroscopy
2.1.1. Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
2.1.2. ¹H NMR Acquisition
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence (e.g., zg30).
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
-
Integrate the signals to determine the relative number of protons.
2.1.3. ¹³C NMR Acquisition
-
Use the same sample prepared for ¹H NMR.
-
Tune the probe for ¹³C observation.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).
-
Acquire a larger number of scans compared to ¹H NMR to compensate for the lower natural abundance and sensitivity of the ¹³C nucleus (typically 1024 or more scans).
-
Process the data similarly to the ¹H NMR spectrum.
-
Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).
FT-IR Spectroscopy
2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
2.2.2. Data Acquisition
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Typically, spectra are collected over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
Mass Spectrometry
2.3.1. Sample Preparation
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
2.3.2. Data Acquisition (Electron Impact - EI)
-
Introduce the sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
-
For direct insertion, a small amount of the solid sample is placed in a capillary tube at the end of the probe, which is then inserted into the ion source and heated to volatilize the sample.
-
For GC-MS, the prepared solution is injected into the GC, where the compound is separated and then introduced into the MS ion source.
-
In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
-
The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, generating the mass spectrum.
Visualized Workflows and Relationships
The following diagrams, created using the DOT language, illustrate the logical flow of the spectroscopic analysis and the relationship between the different techniques.
Caption: Overall workflow for the spectroscopic analysis of the target compound.
Caption: Relationship between spectroscopic techniques and structural information.
literature review of 4-nitrophenylpiperazine analogs in research
An In-depth Review of Synthesis, Pharmacological Activity, and Structure-Activity Relationships for Researchers and Drug Development Professionals.
The 4-nitrophenylpiperazine scaffold has emerged as a versatile pharmacophore in medicinal chemistry, leading to the development of a diverse range of analogs with significant biological activities. These compounds have been investigated for their potential as tyrosinase inhibitors, as well as ligands for various G-protein coupled receptors (GPCRs) in the central nervous system (CNS), including serotonin, dopamine, and adrenergic receptors. This technical guide provides a comprehensive literature review of 4-nitrophenylpiperazine analogs, detailing their synthesis, summarizing quantitative pharmacological data, outlining key experimental protocols, and illustrating relevant biological pathways.
Core Applications and Pharmacological Activities
Research into 4-nitrophenylpiperazine analogs has primarily focused on two key areas: enzyme inhibition, specifically targeting tyrosinase, and modulation of CNS receptors.
Tyrosinase Inhibition
A significant body of research has explored the potential of 4-nitrophenylpiperazine derivatives as tyrosinase inhibitors, with implications for the treatment of hyperpigmentation disorders and in the cosmetics industry. Tyrosinase is a key enzyme in melanin biosynthesis.
A novel series of 4-nitrophenylpiperazine derivatives (4a–m) were designed and synthesized as potential tyrosinase inhibitors.[1][2][3] Among these, compound 4l , which incorporates an indole moiety, demonstrated the most significant inhibitory effect against mushroom tyrosinase, with an IC50 value of 72.55 μM.[1][2][3] Kinetic analysis revealed that compound 4l acts as a mixed-type inhibitor.[1][2][3]
Central Nervous System Receptor Modulation
The broader class of phenylpiperazine derivatives, including those with a 4-nitro substituent, are well-established ligands for a variety of CNS receptors. Their activity profile is highly dependent on the nature and position of substituents on both the phenyl and piperazine rings.
Serotonin Receptors: Arylpiperazines are a widely investigated class of ligands for serotonin (5-HT) receptors. The 4-nitrophenylpiperazine core has been incorporated into molecules targeting 5-HT1A, 5-HT2A, and 5-HT7 receptors, which are implicated in the pathophysiology of depression, anxiety, and psychosis. Structure-activity relationship (SAR) studies have shown that electron-withdrawing groups, such as a nitro group, in the para position of the phenyl ring can significantly influence binding affinity.
Dopamine Receptors: Phenylpiperazine analogs have also been extensively studied as ligands for dopamine D2 and D3 receptors, which are key targets for antipsychotic and anti-addiction medications. Research has focused on achieving selectivity for the D3 versus the D2 subtype to potentially reduce the side effects associated with D2 receptor blockade.
Adrenergic Receptors: Certain phenylpiperazine derivatives have shown high affinity for α1-adrenergic receptors. The interaction with these receptors can contribute to the overall pharmacological profile of these compounds, including potential cardiovascular effects.
Quantitative Data Summary
The following tables summarize the key quantitative data for various 4-nitrophenylpiperazine analogs and related phenylpiperazine derivatives from the literature.
Table 1: Tyrosinase Inhibitory Activity of 4-Nitrophenylpiperazine Analogs
| Compound | Moiety at N-1 of Piperazine | IC50 (μM) | Inhibition Type | Reference |
| 4l | Indole | 72.55 | Mixed | [1][2][3] |
Note: A comprehensive list of IC50 values for the full series of synthesized tyrosinase inhibitors can be found in the source literature.[1][2][3]
Experimental Protocols
This section provides an overview of the key experimental methodologies cited in the literature for the synthesis and evaluation of 4-nitrophenylpiperazine analogs.
General Synthesis of 4-Nitrophenylpiperazine Derivatives
A common synthetic route for a series of 4-nitrophenylpiperazine analogs targeting tyrosinase has been described.[1][2][3] The synthesis is a one-pot reaction involving 4-fluoronitrobenzene, 1,4-diazabicyclo[2.2.2]octane (DABCO), a benzoic acid derivative, and cesium carbonate in dimethylformamide (DMF).
Detailed Protocol:
-
A mixture of 4-fluoronitrobenzene (1 mmol), DABCO (1.2 mmol), the respective benzoic acid derivative (1.2 mmol), and Cs2CO3 (1.3 mmol) is prepared in DMF (5 ml).
-
The reaction mixture is stirred at 80 °C for 4 hours.
-
The progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is poured into water to precipitate the product.
-
The crude product is then purified, typically by recrystallization or column chromatography.
-
The structure and purity of the final compounds are confirmed using spectroscopic methods such as 1H-NMR, 13C-NMR, and IR spectroscopy, as well as elemental analysis.[1][2][3]
Radioligand Binding Assays for CNS Receptors
Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor. The general protocol involves incubating a source of the receptor (e.g., cell membranes from transfected cell lines or brain tissue homogenates) with a radiolabeled ligand that is known to bind to the receptor with high affinity and specificity. The test compound is added at various concentrations to compete with the radioligand for binding to the receptor.
General Protocol Outline:
-
Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized in a suitable buffer and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer.
-
Incubation: The membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Tyrosinase Inhibition Assay
The inhibitory effect of 4-nitrophenylpiperazine analogs on tyrosinase activity is typically assessed using a spectrophotometric method with L-DOPA as the substrate.
Protocol Outline:
-
A solution of mushroom tyrosinase in phosphate buffer is prepared.
-
The test compound is dissolved in a suitable solvent (e.g., DMSO) and added to the enzyme solution at various concentrations.
-
The reaction is initiated by the addition of L-DOPA.
-
The formation of dopachrome is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 475 nm) over time.
-
The initial reaction rates are calculated, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the research of 4-nitrophenylpiperazine analogs.
Conclusion
4-Nitrophenylpiperazine analogs represent a promising class of compounds with diverse pharmacological activities. Their potential as tyrosinase inhibitors has been demonstrated, with clear structure-activity relationships emerging from recent studies. Furthermore, the broader phenylpiperazine scaffold is a well-established template for the development of CNS-active agents. Future research in this area could focus on optimizing the selectivity and potency of these analogs for specific CNS receptor subtypes and further exploring their therapeutic potential in a range of diseases. The detailed experimental protocols and established biological pathways outlined in this guide provide a solid foundation for researchers and drug development professionals to build upon in their exploration of this versatile chemical class.
References
In Silico Analysis of 1-Hexyl-4-(4-nitrophenyl)piperazine: A Technical Guide to Modeling Interactions with the Human 5-HT1A Receptor
For Immediate Release
This technical guide provides a comprehensive framework for the in silico modeling of 1-Hexyl-4-(4-nitrophenyl)piperazine, a novel compound with potential therapeutic applications. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the computational assessment of small molecule-protein interactions. Due to the limited publicly available data on the specific biological targets of this compound, this guide proposes a hypothetical interaction with the human 5-HT1A receptor, a well-established target for various piperazine derivatives with activity in the central nervous system.
The methodologies detailed herein are designed to serve as a robust starting point for investigating the binding affinity, mode of interaction, and dynamic behavior of this compound with its putative receptor. The protocols are outlined to be adaptable for other potential biological targets.
Proposed Biological Target: Human 5-HT1A Receptor
The piperazine moiety is a common scaffold in a multitude of centrally acting agents, including anxiolytics, antipsychotics, and antidepressants.[1][2][3] Many of these compounds exhibit affinity for serotonin (5-HT) and dopamine receptors. The 5-HT1A receptor, a G-protein coupled receptor (GPCR), is a key regulator of mood and anxiety and is a frequent target for arylpiperazine derivatives.[4] Given these precedents, the human 5-HT1A receptor is selected as a plausible and well-characterized target for this in-depth in silico investigation.
Experimental Protocols
This section details the step-by-step computational procedures for modeling the interaction between this compound and the 5-HT1A receptor.
1. Ligand and Receptor Preparation
-
Ligand Preparation:
-
The 3D structure of this compound will be constructed using molecular modeling software (e.g., Avogadro, ChemDraw).
-
The structure will be energetically minimized using a suitable force field (e.g., MMFF94).
-
Partial charges will be calculated and assigned to each atom of the ligand.
-
The final prepared ligand structure will be saved in a format compatible with molecular docking software (e.g., .pdbqt).
-
-
Receptor Preparation:
-
The 3D crystal structure of the human 5-HT1A receptor will be obtained from the Protein Data Bank (PDB).
-
All non-essential molecules, such as water, ions, and co-crystallized ligands, will be removed from the PDB file.
-
Missing atoms and residues in the protein structure will be repaired using tools like the Protein Preparation Wizard in Schrödinger Suite or the corresponding modules in other software packages.
-
Hydrogen atoms will be added to the protein structure, and the protonation states of ionizable residues will be determined at a physiological pH of 7.4.
-
The energy of the prepared receptor structure will be minimized to relieve any steric clashes.
-
The final prepared receptor structure will be saved in a compatible format for docking.
-
2. Molecular Docking
Molecular docking will be performed to predict the preferred binding orientation and affinity of this compound within the 5-HT1A receptor's binding site.
-
Grid Generation:
-
The binding site on the 5-HT1A receptor will be identified, typically based on the location of the co-crystallized ligand in the experimental structure or through binding site prediction algorithms.
-
A grid box will be generated around the defined binding site, encompassing all potential interaction points for the ligand.
-
-
Docking Simulation:
-
A molecular docking program such as AutoDock Vina, Glide, or GOLD will be utilized.
-
The prepared ligand and receptor files will be loaded into the docking software.
-
The docking parameters, including the number of binding modes to generate and the exhaustiveness of the search, will be set.
-
The docking simulation will be executed to generate a series of binding poses for the ligand within the receptor's active site.
-
-
Analysis of Docking Results:
-
The resulting binding poses will be ranked based on their predicted binding affinities (e.g., kcal/mol).
-
The top-ranked poses will be visually inspected to analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the receptor.
-
3. Molecular Dynamics (MD) Simulation
To assess the stability of the predicted ligand-receptor complex and to observe its dynamic behavior over time, a molecular dynamics simulation will be performed.
-
System Setup:
-
The most promising ligand-receptor complex from the molecular docking study will be selected as the starting structure for the MD simulation.
-
The complex will be placed in a periodic boundary box of appropriate dimensions.
-
The box will be solvated with an explicit water model (e.g., TIP3P).
-
Ions (e.g., Na+ and Cl-) will be added to neutralize the system and to mimic a physiological salt concentration.
-
-
Simulation Protocol:
-
The system will be subjected to energy minimization to remove any unfavorable contacts.
-
The system will be gradually heated to a physiological temperature (e.g., 310 K) under constant volume (NVT ensemble).
-
The system will be equilibrated at a constant pressure (e.g., 1 atm) and temperature (NPT ensemble) to ensure the correct density.
-
A production MD simulation will be run for a significant duration (e.g., 100 nanoseconds) to collect trajectory data.
-
-
Trajectory Analysis:
-
The stability of the ligand-receptor complex will be evaluated by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the course of the simulation.
-
The flexibility of the protein will be analyzed by calculating the root-mean-square fluctuation (RMSF) of individual residues.
-
The persistence of key intermolecular interactions identified in the docking study will be monitored throughout the simulation.
-
Binding free energy calculations (e.g., using the MM/PBSA or MM/GBSA method) can be performed on the trajectory to obtain a more accurate estimation of the binding affinity.
-
Data Presentation
The quantitative data generated from these in silico experiments should be summarized in clear and concise tables for comparative analysis.
Table 1: Molecular Docking Results
| Binding Pose | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction (Hydrogen Bond, Hydrophobic, etc.) |
| 1 | -9.5 | Tyr82, Phe112, Ser199 | Hydrogen Bond with Ser199, Pi-Pi stacking with Phe112 |
| 2 | -9.2 | Tyr82, Val116, Asp117 | Hydrophobic interactions with Val116 |
| 3 | -8.9 | Phe361, Trp357, Thr198 | Hydrogen Bond with Thr198 |
Table 2: Molecular Dynamics Simulation Analysis
| Parameter | Average Value | Standard Deviation |
| Protein Backbone RMSD (Å) | 1.8 | 0.3 |
| Ligand RMSD (Å) | 0.9 | 0.2 |
| Binding Free Energy (MM/PBSA) (kcal/mol) | -35.7 | 4.2 |
Visualization of Workflows and Pathways
To clearly illustrate the logical flow of the proposed in silico investigation, the following diagrams are provided.
References
A Technical Guide to the Preliminary Cytotoxicity Screening of 1-Hexyl-4-(4-nitrophenyl)piperazine and its Analogs
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the cytotoxicity of 1-Hexyl-4-(4-nitrophenyl)piperazine is not currently available in the public domain. This guide is based on established methodologies for cytotoxicity screening and data extrapolated from studies on structurally related piperazine and nitrophenylpiperazine derivatives.
Introduction
Piperazine and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer properties.[1][2] The introduction of a nitrophenyl group can be a strategy to enhance the cytotoxic potential of these molecules.[3] This technical guide outlines a comprehensive approach to the preliminary cytotoxicity screening of this compound, providing a framework for researchers in the field of drug discovery and development. The methodologies and potential outcomes are based on findings from studies on analogous compounds.
Core Concepts in Cytotoxicity Screening
The initial evaluation of a compound's potential as an anticancer agent involves in vitro cytotoxicity screening against a panel of cancer cell lines. This process aims to determine the concentration at which the compound inhibits cell growth or induces cell death. Key parameters measured include:
-
IC50 (Inhibitory Concentration 50%): The concentration of a compound that inhibits 50% of cell growth or viability.
-
GI50 (Growth Inhibition 50%): The concentration of a compound that causes 50% inhibition of cell growth.
-
LC50 (Lethal Concentration 50%): The concentration of a compound that kills 50% of the cells.
Data Presentation: Cytotoxicity of Structurally Related Piperazine Derivatives
Due to the absence of specific data for this compound, the following table summarizes cytotoxicity data from studies on other substituted piperazine derivatives to provide a contextual reference.
| Compound Class | Cell Line(s) | IC50/GI50 (µM) | Reference |
| 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives | HUH7, FOCUS, MAHLAVU, HEPG2, HEP3B (Liver); MCF7, BT20, T47D, CAMA-1 (Breast); HCT-116 (Colon); KATO-3 (Gastric); MFE-296 (Endometrial) | Ranged from 0.31 to >100 µM across different derivatives and cell lines. | [2][4] |
| 7-Piperazin-substituted[3][5]oxazolo[4,5-d]pyrimidines | Full NCI 60 cell line panel | GI50: 0.2 - 2.0 µM; TGI: 0.3 - 4.2 µM; LC50: 0.6 - 7.8 µM for the most potent compound. | [1] |
| 4-Nitrophenylpiperazine derivatives (as tyrosinase inhibitors) | Not applicable (enzyme inhibition assay) | IC50 of 72.55 µM for the most potent derivative against tyrosinase. | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in preliminary cytotoxicity screening.
Cell Culture
-
Cell Lines: A panel of human cancer cell lines should be selected to represent different cancer types (e.g., breast, colon, lung, liver). Normal, non-cancerous cell lines (e.g., MRC-5, MCF-10A) should be included to assess selectivity.[6]
-
Culture Medium: The choice of medium (e.g., DMEM, RPMI-1640) will depend on the specific requirements of the cell lines. The medium is typically supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and L-glutamine.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.
Cytotoxicity Assays
Several assays can be used to measure cell viability and proliferation. The Sulforhodamine B (SRB) and MTT assays are commonly used methods.
The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein.
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: Discard the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates with water and stain with 0.4% SRB solution for 30 minutes at room temperature.
-
Solubilization: Wash away the unbound dye and solubilize the protein-bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
The MTT assay is a colorimetric assay that measures metabolic activity as an indicator of cell viability.
-
Cell Seeding and Treatment: Follow the same procedure as for the SRB assay.
-
MTT Incubation: After the treatment period, add MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for preliminary cytotoxicity screening.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives [mdpi.com]
- 3. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cancer cell cytotoxicities of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. air.unimi.it [air.unimi.it]
A Comprehensive Technical Guide to the Solubility and Stability Testing of 1-Hexyl-4-(4-nitrophenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential experimental protocols for determining the aqueous solubility and chemical stability of 1-Hexyl-4-(4-nitrophenyl)piperazine. Adherence to these testing methodologies is crucial for the successful development of new chemical entities, ensuring their quality, safety, and efficacy throughout their lifecycle.[1][2] The protocols outlined are based on established principles and regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[1][2][3]
Solubility Assessment
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its dissolution rate and bioavailability.[4] Both kinetic and thermodynamic solubility are important parameters to evaluate during drug discovery and development.[5][6]
Kinetic versus Thermodynamic Solubility
-
Kinetic solubility is a measure of how quickly a compound dissolves when transitioning from a high-concentration organic solvent stock (like DMSO) into an aqueous buffer. It is a high-throughput screening method often used in early discovery.[6][7][8]
-
Thermodynamic solubility represents the true equilibrium solubility of a compound in a saturated solution.[9] This is considered the gold standard for solubility measurement and is critical for later-stage development and formulation.[5][6]
Experimental Protocol: Shake-Flask Method
The shake-flask method is a widely accepted technique for determining both kinetic and thermodynamic solubility.[7]
1.2.1 Materials and Equipment
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Phosphate buffered saline (PBS), pH 7.4
-
HPLC-grade water, acetonitrile, and formic acid
-
Vials with screw caps
-
Orbital shaker/incubator
-
Centrifuge or filtration device (e.g., 0.45 µm syringe filters)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector[4][10]
1.2.2 Procedure
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Sample Preparation (Kinetic): Add a small aliquot of the DMSO stock solution to the aqueous buffer (e.g., PBS pH 7.4) to achieve a final concentration where the DMSO concentration is ≤1%. Vortex briefly.[7][8]
-
Sample Preparation (Thermodynamic): Add an excess amount of the solid compound directly to the aqueous buffer in a vial to ensure a saturated solution is formed.[8]
-
Equilibration:
-
Kinetic: Incubate the samples on an orbital shaker at a controlled temperature (e.g., 25°C) for a shorter period, typically 1-2 hours.[7]
-
Thermodynamic: Incubate the samples on an orbital shaker at a controlled temperature for an extended period, often 24 hours or more, to ensure equilibrium is reached.[7][9]
-
-
Separation of Undissolved Solid: Following incubation, separate any undissolved solid by centrifugation or filtration to obtain a clear supernatant.[7]
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated stability-indicating HPLC-UV method. Prepare a standard curve from the DMSO stock solution to quantify the results.[7][8]
Data Presentation: Solubility
The results should be summarized in a clear and concise table.
| Solubility Type | Medium (pH) | Temperature (°C) | Incubation Time (h) | Solubility (µg/mL) | Solubility (µM) |
| Kinetic | PBS (7.4) | 25 | 2 | ||
| Thermodynamic | PBS (7.4) | 25 | 24 | ||
| Thermodynamic | SGF (1.2) | 37 | 24 | ||
| Thermodynamic | SIF (6.8) | 37 | 24 |
SGF: Simulated Gastric Fluid; SIF: Simulated Intestinal Fluid
Visualization: Solubility Testing Workflow
Caption: Workflow for determining kinetic and thermodynamic solubility.
Stability Assessment
Stability testing provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[2][3] It is essential for determining re-test periods and recommended storage conditions.[2]
Forced Degradation (Stress Testing)
Forced degradation studies are conducted under more severe conditions than accelerated stability studies to identify potential degradation products and establish degradation pathways.[11] This information is crucial for developing and validating stability-indicating analytical methods.[11] A target degradation of 5-20% is generally considered optimal to ensure that degradation products are generated without forming secondary, non-relevant products.[12][13]
2.1.1 Experimental Protocols
-
Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and reflux for 8 hours. If significant degradation occurs, milder conditions (e.g., lower acid concentration, lower temperature) should be used.[12]
-
Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and reflux for 8 hours. Given that molecules with ester or amide functionalities can be labile to base, milder conditions may be necessary.[12]
-
Oxidation: Treat a solution of the compound with 3% hydrogen peroxide (H₂O₂) at room temperature for up to 24 hours.[12]
-
Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 60°C) for a specified period.
-
Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[3][11] A control sample should be protected from light.
2.1.2 Data Presentation: Forced Degradation
| Stress Condition | Time | % Assay of Parent | % Degradation | No. of Degradants | RRT of Major Degradant |
| 0.1 N HCl, 60°C | 8 h | ||||
| 0.1 N NaOH, 60°C | 8 h | ||||
| 3% H₂O₂, RT | 24 h | ||||
| Heat, 60°C (Solid) | 7 days | ||||
| Light (ICH Q1B) | - | ||||
| Control | - |
RRT: Relative Retention Time
ICH Stability Studies (Long-Term and Accelerated)
Formal stability studies are performed on at least three primary batches to establish the re-test period.[3]
2.2.1 Storage Conditions
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 Months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 Months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 Months |
RH: Relative Humidity. Data from ICH Q1A(R2).[14]
2.2.2 Testing Frequency
-
Long-Term: Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[3]
-
Accelerated: A minimum of three time points, including initial and final (e.g., 0, 3, and 6 months).[3]
2.2.3 Data Presentation: Long-Term Stability
| Test Parameter | Specification | Time (Months) | ||
| 0 | 3 | 6 | 9 | 12 |
| Appearance | White to off-white powder | |||
| Assay (%) | 98.0 - 102.0 | |||
| Total Impurities (%) | NMT 1.0 | |||
| Water Content (%) | NMT 0.5 |
NMT: Not More Than
Visualization: Stability Testing Workflow
Caption: Overview of a comprehensive stability testing program.
Potential Degradation Pathways
The structure of this compound suggests several potential degradation pathways under stress conditions.
-
Reduction of the Nitro Group: The nitro group is susceptible to reduction, which can lead to the formation of nitroso, hydroxylamino, and ultimately amino derivatives. This is a common pathway for nitrophenyl compounds.
-
Oxidation of the Piperazine Ring: The piperazine ring, particularly the nitrogen atoms and adjacent carbons, can be susceptible to oxidation, potentially leading to N-oxides or ring-opening products.[15]
-
Degradation of the Hexyl Chain: While generally stable, the alkyl chain could undergo oxidation at positions activated by the piperazine nitrogen.
-
Piperazine Ring Opening: Thermal degradation of piperazine derivatives can be initiated by nucleophilic attack, leading to ring-opened structures.[16]
Visualization: Hypothetical Degradation Pathways
Caption: Potential degradation pathways for the target compound.
References
- 1. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 2. pharma.gally.ch [pharma.gally.ch]
- 3. database.ich.org [database.ich.org]
- 4. improvedpharma.com [improvedpharma.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. Aqueous Solubility Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. enamine.net [enamine.net]
- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resolvemass.ca [resolvemass.ca]
- 13. biopharminternational.com [biopharminternational.com]
- 14. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: Preparation of 1-Hexyl-4-(4-nitrophenyl)piperazine Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of stock solutions of 1-Hexyl-4-(4-nitrophenyl)piperazine, a compound of interest in various research and drug development applications. The following sections outline the necessary materials, safety precautions, and a step-by-step guide for accurate and reproducible stock solution preparation. A summary of the key quantitative data is presented in a structured table, and a workflow diagram is included for easy visualization of the experimental process.
Physicochemical Properties and Safety Information
Safety Precautions:
The parent compound, 1-(4-Nitrophenyl)piperazine, is classified as harmful if swallowed, in contact with skin, or if inhaled, and it is known to cause skin and eye irritation.[1] Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. All handling of the solid compound and concentrated solutions should be performed in a well-ventilated fume hood.
Data Presentation
| Property | Value | Source |
| Chemical Formula | C₁₆H₂₅N₃O₂ | ChemBK |
| Molecular Weight | 291.39 g/mol | Calculated |
| Recommended Solvents | DMSO, Ethanol | Inferred from related compounds |
| CAS Number | Not available | N/A |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous, ≥99.5%
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes
-
Vortex mixer
-
Fume hood
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated using the following formula:
Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
Mass (mg) = 0.010 mol/L x 0.001 L x 291.39 g/mol x 1000 mg/g = 2.91 mg
-
Weigh the compound: In a fume hood, carefully weigh out 2.91 mg of this compound using an analytical balance and place it into a clean, labeled microcentrifuge tube or amber glass vial.
-
Add the solvent: Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the tube containing the compound.
-
Dissolve the compound: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
-
Storage: Store the stock solution at -20°C in a tightly sealed, light-protected container (e.g., an amber vial) to prevent degradation. For long-term storage, aliquoting the stock solution into smaller volumes is recommended to avoid repeated freeze-thaw cycles.
Note: The solubility of this compound should be experimentally verified. If the compound does not fully dissolve at the desired concentration, sonication or the use of an alternative solvent may be necessary.
Experimental Workflow Diagram
Caption: Workflow for the preparation of a this compound stock solution.
References
developing an in vitro assay for 1-Hexyl-4-(4-nitrophenyl)piperazine activity
Application Note & Protocol
Topic: Development of an In Vitro Colorimetric Assay to Determine the Cytotoxic Activity of 1-Hexyl-4-(4-nitrophenyl)piperazine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Piperazine derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and central nervous system effects[1][2]. The structural diversity of these compounds allows for fine-tuning of their pharmacological properties[2]. This application note describes the development and protocol for an in vitro assay to evaluate the cytotoxic potential of a novel piperazine derivative, this compound.
Given that many piperazine-based compounds have demonstrated antiproliferative effects on various cancer cell lines[1][3], this protocol employs the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[4]. This assay is instrumental in early-stage drug discovery for screening compounds and determining their dose-dependent effects on cell health[5].
Principle of the Assay
The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases, primarily succinate dehydrogenase, within metabolically active cells[4]. This conversion only occurs in living cells with intact mitochondrial function. The resulting insoluble formazan crystals are then dissolved using a solubilizing agent, and the concentration is determined by measuring the absorbance of the colored solution at a specific wavelength (typically 570-590 nm). The intensity of the purple color is directly proportional to the number of viable, metabolically active cells. A decrease in signal upon treatment with a test compound indicates a reduction in cell viability.
Hypothetical Signaling Pathway for Cytotoxicity
While the precise mechanism of this compound is yet to be elucidated, many cytotoxic agents induce apoptosis through the inhibition of critical cell survival pathways. A plausible hypothesis is that the compound inhibits a key pro-survival protein kinase, leading to the activation of the intrinsic apoptotic cascade.
Caption: Hypothetical apoptotic pathway induced by this compound.
Experimental Workflow
The overall workflow for assessing the cytotoxicity of the compound is outlined below. It involves cell culture, treatment with various concentrations of the compound, incubation, addition of MTT reagent, solubilization of formazan, and absorbance measurement.
Caption: Experimental workflow for the MTT-based cytotoxicity assay.
Materials and Reagents
-
Cell Line: Human cancer cell line (e.g., A549 - lung carcinoma, MCF7 - breast adenocarcinoma).
-
Compound: this compound.
-
Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder.
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Dimethyl sulfoxide (DMSO), cell culture grade.
-
Solubilization Solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol).
-
Trypsin-EDTA solution.
-
-
Equipment & Consumables:
-
Sterile 96-well flat-bottom cell culture plates.
-
Humidified incubator (37°C, 5% CO₂).
-
Microplate reader capable of measuring absorbance at 570 nm.
-
Laminar flow hood.
-
Multichannel pipette.
-
Sterile pipette tips and reagent reservoirs.
-
Hemocytometer or automated cell counter.
-
Experimental Protocol
Reagent Preparation
-
MTT Stock Solution (5 mg/mL):
-
Compound Stock Solution (e.g., 10 mM):
-
Dissolve this compound in DMSO to create a high-concentration stock solution.
-
Store at -20°C.
-
Note: Ensure the final DMSO concentration in the culture wells does not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Cell Seeding
-
Culture the selected cancer cell line until it reaches approximately 80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in a fresh culture medium and perform a cell count.
-
Dilute the cell suspension to the optimal seeding density (e.g., 5,000 - 10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
Compound Treatment
-
On the day of treatment, prepare serial dilutions of the this compound stock solution in a serum-free medium. A typical concentration range might be 0.1 µM to 100 µM.
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest compound concentration.
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the prepared compound dilutions (or vehicle control) to the respective wells. Include wells with untreated cells (medium only) as a negative control for 100% viability.
-
Incubate the plate for the desired exposure period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
MTT Assay Procedure
-
After the incubation period, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL)[6].
-
Incubate the plate for an additional 3-4 hours at 37°C, allowing the formazan crystals to form[4].
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals[4].
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.
Data Acquisition
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance if necessary.
Data Presentation and Analysis
Calculation of Cell Viability
The percentage of cell viability is calculated relative to the untreated control cells using the following formula:
% Cell Viability = [(Absorbance of Treated Sample - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100
-
Treated Sample: Cells treated with the compound.
-
Untreated Control: Cells treated with vehicle only (represents 100% viability).
-
Blank: Medium only (no cells).
Data Summary Table
Summarize the raw absorbance and calculated viability data in a structured table.
| Compound Conc. (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Cell Viability |
| 0 (Control) | 1.254 | 0.088 | 100.0% |
| 0.1 | 1.211 | 0.075 | 96.6% |
| 1 | 1.053 | 0.061 | 84.0% |
| 5 | 0.815 | 0.055 | 65.0% |
| 10 | 0.642 | 0.049 | 51.2% |
| 25 | 0.389 | 0.033 | 31.0% |
| 50 | 0.176 | 0.021 | 14.0% |
| 100 | 0.088 | 0.015 | 7.0% |
IC₅₀ Determination
The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%. This value is determined by plotting a dose-response curve (% Cell Viability vs. log of compound concentration) and using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism.
| Parameter | Value |
| Cell Line | A549 |
| Incubation Time | 48 hours |
| Calculated IC₅₀ (µM) | 9.7 µM |
References
- 1. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. broadpharm.com [broadpharm.com]
- 5. charnwooddiscovery.com [charnwooddiscovery.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application of 1-Hexyl-4-(4-nitrophenyl)piperazine in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries to identify potential therapeutic candidates.[1][2] Piperazine derivatives are a significant class of compounds in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates due to their versatile physicochemical and pharmacological properties.[3][4] This document provides a detailed application note and protocol for the use of 1-Hexyl-4-(4-nitrophenyl)piperazine, a representative piperazine derivative, in a hypothetical high-throughput screening campaign targeting tyrosinase, an enzyme implicated in melanogenesis and a target for agents addressing hyperpigmentation disorders.[5][6][7][8]
While specific experimental data for this compound is not extensively available in the public domain, this document outlines a robust, generalized protocol that can be adapted for the screening of similar compounds against tyrosinase or other relevant biological targets. The methodologies described herein are based on established principles of HTS and the known biological activities of nitrophenylpiperazine analogs.[5]
Hypothetical Biological Target: Tyrosinase
Tyrosinase is a key enzyme in the melanin biosynthesis pathway, catalyzing the oxidation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[5][6] Aberrant tyrosinase activity can lead to excessive melanin production and hyperpigmentation. Therefore, inhibitors of tyrosinase are of significant interest for the development of skin-lightening agents and treatments for pigmentation disorders. Several studies have identified nitrophenylpiperazine derivatives as potential tyrosinase inhibitors, making this a plausible target for screening this compound.[5][7]
Signaling Pathway Diagram
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. nuvisan.com [nuvisan.com]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 1-Hexyl-4-(4-nitrophenyl)piperazine in Human Plasma using LC-MS/MS
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 1-Hexyl-4-(4-nitrophenyl)piperazine in human plasma. The method utilizes a simple protein precipitation extraction procedure, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer in the positive electrospray ionization mode. The assay has been developed and is presented with a comprehensive protocol suitable for validation to support pharmacokinetic and toxicokinetic studies in a regulated bioanalytical environment.
Introduction
This compound is a synthetic compound with potential applications in drug discovery. To support its development, a reliable bioanalytical method for its quantification in biological matrices is essential. This document provides a detailed protocol for a selective and sensitive LC-MS/MS method for the determination of this compound in human plasma. The methodology is based on established principles for the analysis of small molecules and piperazine derivatives in biological fluids.[1][2][3][4]
Experimental
Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (IS), e.g., this compound-d4
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Human plasma (K2-EDTA)
LC-MS/MS Instrumentation
-
UHPLC system with a binary pump, autosampler, and column oven
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions
A C18 reversed-phase column is recommended for the separation of the analyte and internal standard.
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 10% B and re-equilibrate for 1.0 min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Run Time | 5.0 min |
Mass Spectrometric Conditions
The mass spectrometer should be operated in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). The following are proposed MRM transitions for this compound and a deuterated internal standard.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Analyte: m/z 306.2 → 151.1 Internal Standard: m/z 310.2 → 151.1 (hypothetical for d4-IS) |
| Dwell Time | 100 ms |
| Ion Source Temperature | 550 °C |
| IonSpray Voltage | 5500 V |
Protocols
1. Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality control samples. Prepare a working solution of the internal standard at a suitable concentration (e.g., 100 ng/mL) in acetonitrile.
-
Calibration Standards and QCs: Spike blank human plasma with the appropriate working solutions to achieve the desired concentrations for the calibration curve and QC samples.
2. Sample Preparation: Protein Precipitation
This protocol is a common, rapid, and effective method for removing proteins from plasma samples.[5][6][7][8]
-
Aliquot 100 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of the internal standard working solution (in acetonitrile) to each tube.
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial or a 96-well plate.
-
Inject the prepared sample into the LC-MS/MS system.
3. Method Validation
The bioanalytical method should be validated according to regulatory guidelines such as those from the FDA or ICH M10.[9][10][11][12][13] The validation should assess the following parameters:
-
Selectivity and Specificity: Analyze blank plasma from multiple sources to ensure no significant interference at the retention times of the analyte and IS.
-
Linearity and Range: A calibration curve with at least six non-zero standards should be prepared and analyzed. The linear range should be appropriate for the expected sample concentrations.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be evaluated by analyzing replicate QC samples at a minimum of four concentration levels (Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC).
-
Recovery: The extraction efficiency of the analyte and IS from the plasma matrix should be determined.
-
Matrix Effect: Assess the ion suppression or enhancement caused by the plasma matrix.
-
Stability: Evaluate the stability of the analyte in plasma under various conditions, including bench-top, freeze-thaw, and long-term storage.
Quantitative Data Summary (Hypothetical Validation Data)
The following tables present hypothetical data that would be generated during method validation.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linear Range | 1 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighted |
| Correlation Coeff. (r²) | > 0.995 |
Table 2: Intra-day and Inter-day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | ≤ 15.0 | ± 15.0 | ≤ 20.0 | ± 20.0 |
| Low QC | 3 | ≤ 10.0 | ± 10.0 | ≤ 15.0 | ± 15.0 |
| Mid QC | 100 | ≤ 10.0 | ± 10.0 | ≤ 15.0 | ± 15.0 |
| High QC | 800 | ≤ 10.0 | ± 10.0 | ≤ 15.0 | ± 15.0 |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Factor |
| This compound | 95.2 ± 4.5 | 0.98 ± 0.05 |
| Internal Standard | 97.1 ± 3.8 | 1.01 ± 0.04 |
Visualizations
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Logical relationship of the protein precipitation and chromatographic separation steps.
Conclusion
The described LC-MS/MS method provides a framework for the sensitive and selective quantification of this compound in human plasma. The protein precipitation sample preparation protocol is straightforward, rapid, and suitable for high-throughput analysis. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate a bioanalytical method for this compound, ensuring reliable data for pharmacokinetic and other related studies.
References
- 1. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. Quantification of piperazine phosphate in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry employing precolumn derivatization with dansyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. a protein precipitation extraction method [protocols.io]
- 8. agilent.com [agilent.com]
- 9. labs.iqvia.com [labs.iqvia.com]
- 10. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 11. New FDA Guidance on Bioanalytical Method Validation | Kymos [kymos.com]
- 12. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 13. hhs.gov [hhs.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 1-Hexyl-4-(4-nitrophenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a proposed reverse-phase high-performance liquid chromatography (RP-HPLC) method for the purification of the synthesized intermediate, 1-Hexyl-4-(4-nitrophenyl)piperazine. The protocol is designed for researchers in synthetic chemistry and drug development requiring a robust method to obtain high-purity material for subsequent analytical testing and further synthetic steps. The described method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water containing formic acid as a mobile phase modifier to ensure optimal separation and peak shape. This document provides a comprehensive experimental protocol, tabulated data for the proposed method and expected results, and a graphical representation of the experimental workflow.
Introduction
This compound is a substituted piperazine derivative. Piperazine and its derivatives are common structural motifs in a wide range of pharmacologically active compounds, exhibiting diverse biological activities. The purity of such intermediates is crucial for the successful synthesis of active pharmaceutical ingredients (APIs) and for obtaining accurate biological data. High-performance liquid chromatography (HPLC) is a powerful technique for the purification of organic molecules, offering high resolution and efficiency. This application note outlines a preparative RP-HPLC method for the purification of this compound from common synthetic impurities. The presence of a hexyl group imparts significant non-polar character to the molecule, while the piperazine and nitrophenyl moieties provide some polarity and a strong UV chromophore for detection. A reverse-phase method is therefore well-suited for its purification.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A preparative HPLC system equipped with a gradient pump, an autosampler or manual injector, a column oven, a UV-Vis detector, and a fraction collector is required.
-
Column: A C18 reverse-phase preparative column (e.g., 250 x 21.2 mm, 5 µm particle size) is recommended for this application.
-
Solvents: HPLC grade acetonitrile, methanol, and water should be used. Formic acid (analytical grade) is also required.
-
Sample: Crude this compound, synthesized in-house or obtained from a commercial source.
Sample Preparation
-
Dissolve the crude this compound in a minimal amount of a suitable solvent. A mixture of methanol and a small amount of dimethyl sulfoxide (DMSO) can be a good starting point if solubility is an issue in pure methanol or acetonitrile.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection onto the HPLC column.
HPLC Purification Method
The proposed HPLC method parameters are summarized in the table below.
| Parameter | Value |
| Column | C18, 250 x 21.2 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 20.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 1-5 mL (depending on sample concentration) |
| Gradient Program | See Table 2 |
Table 1: Proposed HPLC Method Parameters.
Gradient Elution Program
A gradient elution is proposed to ensure good separation of the target compound from both more polar and less polar impurities.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 50 | 50 |
| 5 | 50 | 50 |
| 25 | 5 | 95 |
| 30 | 5 | 95 |
| 31 | 50 | 50 |
| 35 | 50 | 50 |
Table 2: Proposed Gradient Elution Program.
Fraction Collection and Post-Purification
-
Monitor the chromatogram in real-time and collect the fractions corresponding to the main peak of this compound.
-
Combine the collected fractions containing the pure product.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
The remaining aqueous solution can be freeze-dried (lyophilized) to obtain the purified compound as a solid. Alternatively, the compound can be extracted into a suitable organic solvent (e.g., dichloromethane or ethyl acetate) after neutralizing the formic acid with a mild base, followed by drying and evaporation of the organic solvent.
-
Analyze the purity of the final product using analytical HPLC.
Data Presentation
The following table summarizes the hypothetical quantitative data from a purification run.
| Parameter | Before Purification | After Purification |
| Initial Mass (mg) | 500 | - |
| Final Mass (mg) | - | 425 |
| Purity (%) | 85 | >98 |
| Yield (%) | - | 85 |
Table 3: Hypothetical Purification Results.
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the purification protocol.
Caption: Workflow for the HPLC purification of this compound.
Conclusion
The proposed RP-HPLC method provides a robust and efficient protocol for the purification of this compound. The use of a C18 column with an acetonitrile/water gradient containing formic acid is expected to yield a high-purity product with a good recovery rate. This application note serves as a valuable resource for researchers and scientists involved in the synthesis and purification of piperazine-based compounds and other non-polar basic molecules. The provided protocol can be adapted and optimized for similar compounds by adjusting the gradient profile and other chromatographic parameters.
Application Notes and Protocols for Assessing the Cell Permeability of 1-Hexyl-4-(4-nitrophenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hexyl-4-(4-nitrophenyl)piperazine is a derivative of phenylpiperazine, a class of compounds that has been investigated for its potential as a permeation enhancer.[1][2] Assessing the cell permeability of this compound is a critical step in evaluating its potential for oral bioavailability and overall drugability. This document provides detailed protocols for two standard in vitro methods for determining cell permeability: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay. These assays are widely used in drug discovery to predict the in vivo absorption of drug candidates.[3][4][5]
The choice between these two assays depends on the specific research question. PAMPA is a high-throughput, cell-free assay that models passive diffusion, the primary mechanism of absorption for many drugs.[6][7][8] The Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the human intestinal epithelium, including the presence of active transporters and efflux pumps.[5][9][10] Therefore, the Caco-2 assay can provide insights into both passive and active transport mechanisms.[5]
Due to the hydrophobic nature imparted by the hexyl group, special considerations for the solubility and potential for non-specific binding of this compound are addressed in the following protocols.
Data Presentation
The following tables provide a structured format for presenting the quantitative data obtained from the permeability assays.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Weight ( g/mol ) | LogP (Predicted) | Solubility |
| This compound | 305.43 | ~4.5 | Low aqueous solubility |
| 1-(4-Nitrophenyl)piperazine | 207.23[11] | 1.8 | Moderately soluble |
| Verapamil (High Permeability Control) | 454.6 | 3.5 | Soluble |
| Atenolol (Low Permeability Control) | 266.3 | 0.2 | Soluble |
Table 2: Summary of PAMPA Permeability Data
| Compound | Apparent Permeability (Pe) (10-6 cm/s) | % Recovery | Classification |
| This compound | |||
| Verapamil (High Permeability Control) | > 5.0 | > 70% | High |
| Atenolol (Low Permeability Control) | < 1.0 | > 70% | Low |
Table 3: Summary of Caco-2 Permeability Data
| Compound | Papp (A→B) (10-6 cm/s) | Papp (B→A) (10-6 cm/s) | Efflux Ratio (ER) | % Recovery | Classification |
| This compound | |||||
| Verapamil (High Permeability Control) | > 10.0 | > 20.0 | > 2.0 | > 70% | High (efflux substrate) |
| Atenolol (Low Permeability Control) | < 1.0 | < 1.0 | ~1.0 | > 70% | Low |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol is adapted for hydrophobic compounds and aims to predict passive intestinal absorption.
Materials and Reagents:
-
This compound
-
PAMPA plate (e.g., 96-well format with a hydrophobic PVDF filter membrane)
-
Acceptor sink buffer (e.g., Phosphate Buffered Saline (PBS) with 1-2% DMSO to improve solubility)
-
Donor solution buffer (e.g., PBS, pH 7.4)
-
Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)
-
High and low permeability control compounds (e.g., Verapamil and Atenolol)
-
96-well UV-Vis plate reader or LC-MS/MS system
-
Automated liquid handler (recommended)
Experimental Workflow:
References
- 1. Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro models for prediction of drug absorption and metabolism — ITQB [itqb.unl.pt]
- 4. researchgate.net [researchgate.net]
- 5. enamine.net [enamine.net]
- 6. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 7. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 8. PAMPA | Evotec [evotec.com]
- 9. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 10. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers | Springer Nature Experiments [experiments.springernature.com]
- 11. 1-(4-Nitrophenyl)piperazine | C10H13N3O2 | CID 80447 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Novel Piperazine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperazine and its derivatives represent a versatile class of compounds with a broad spectrum of pharmacological activities, making them promising candidates for drug development in various therapeutic areas, including oncology and central nervous system (CNS) disorders. Preclinical in vivo studies are a critical step in the evaluation of these novel compounds, providing essential data on their pharmacokinetic profiles, efficacy, and safety in a whole-organism context.
These application notes provide detailed protocols for designing and conducting in vivo studies for novel piperazine compounds. The focus is on establishing a robust framework for assessing their potential as anticancer and CNS-active agents. The protocols cover pharmacokinetic analysis, efficacy evaluation in relevant animal models, and preliminary toxicological assessment.
General Considerations for In Vivo Studies
Successful in vivo studies require careful planning and adherence to ethical guidelines for animal research. Key considerations include:
-
Animal Model Selection: The choice of animal model is crucial and should be relevant to the disease or condition being studied. Common models include mice and rats for pharmacokinetic, efficacy, and toxicology studies.
-
Route of Administration: The route of administration should align with the intended clinical application. Common routes include oral (PO), intravenous (IV), intraperitoneal (IP), and subcutaneous (SC).
-
Dose Selection: Dose levels should be determined based on in vitro potency, preliminary toxicity data, and literature on similar compounds. A dose-response relationship should be investigated whenever possible.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
I. Pharmacokinetic Studies
Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a novel piperazine compound. This information is vital for dose selection and regimen design for subsequent efficacy and toxicology studies.
Experimental Protocol: Pharmacokinetic Profiling in Rodents
This protocol describes a typical single-dose PK study in rats or mice.
Materials:
-
Novel piperazine compound
-
Vehicle for formulation (e.g., saline, PBS, 0.5% methylcellulose)
-
Male or female rodents (e.g., Sprague-Dawley rats or C57BL/6 mice), 8-10 weeks old
-
Dosing syringes and needles (appropriate for the route of administration)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Analytical equipment for bioanalysis (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week prior to the study.
-
Formulation Preparation: Prepare the dosing formulation of the piperazine compound in the selected vehicle at the desired concentration.
-
Dosing:
-
Intravenous (IV) Administration: Administer the compound via a single bolus injection into the tail vein.
-
Oral (PO) Administration: Administer the compound using an oral gavage needle.
-
-
Blood Sampling: Collect blood samples (approximately 100-200 µL) at predetermined time points. A typical sampling schedule might be:
-
Plasma Preparation: Immediately process the blood samples by centrifugation to separate the plasma.
-
Bioanalysis: Analyze the plasma samples to determine the concentration of the piperazine compound using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key pharmacokinetic parameters from the plasma concentration-time data.
Data Presentation: Pharmacokinetic Parameters
Summarize the calculated pharmacokinetic parameters in a table for clear comparison between different routes of administration or dose levels.
| Parameter | IV Administration | PO Administration |
| Dose (mg/kg) | 1 | 10 |
| Cmax (ng/mL) | 1500 | 850 |
| Tmax (h) | 0.083 | 1.0 |
| AUC (0-t) (ngh/mL) | 2500 | 4500 |
| AUC (0-inf) (ngh/mL) | 2600 | 4700 |
| t1/2 (h) | 2.5 | 3.0 |
| CL (L/h/kg) | 0.38 | - |
| Vd (L/kg) | 1.2 | - |
| Bioavailability (%) | - | 85 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Half-life; CL: Clearance; Vd: Volume of distribution.
References
Application Notes and Protocols for In Vivo Administration of 1-Hexyl-4-(4-nitrophenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hexyl-4-(4-nitrophenyl)piperazine is a piperazine derivative with potential for various biological activities, necessitating in vivo evaluation. A critical aspect of successful in vivo studies is the selection of an appropriate vehicle for administration, which ensures the compound's solubility, stability, and bioavailability, while minimizing any vehicle-induced toxicity. This document provides a comprehensive guide to selecting a suitable vehicle for the in vivo administration of this compound, particularly addressing the challenges associated with poorly soluble compounds.
Piperazine derivatives can exhibit poor aqueous solubility. Therefore, formulation strategies often involve the use of co-solvents, surfactants, or lipid-based systems to enhance their bioavailability. The protocols outlined below provide a systematic approach to screen and select an optimal vehicle for this specific compound.
Physicochemical Properties and Vehicle Selection Considerations
Key considerations for vehicle selection include:
-
Solubility: The primary challenge is to dissolve the compound at the desired concentration for dosing.
-
Stability: The vehicle must not cause degradation of the compound.
-
Biocompatibility: The vehicle should be non-toxic and well-tolerated at the required volume of administration for the chosen animal model.
-
Route of Administration: The choice of vehicle is highly dependent on the intended route (e.g., oral, intravenous, intraperitoneal).
-
Viscosity: The viscosity of the final formulation should be suitable for the intended method of administration (e.g., gavage, injection).
Recommended Vehicle Screening Protocol
A tiered approach is recommended to efficiently screen for an appropriate vehicle. This involves assessing the solubility of this compound in a range of commonly used GRAS (Generally Recognized As Safe) excipients.
Experimental Protocol: Solubility Assessment
-
Materials: this compound, selected vehicle components (see Table 1), microcentrifuge tubes, vortex mixer, rotator, and an analytical method for quantification (e.g., HPLC-UV).
-
Procedure:
-
Accurately weigh a predetermined amount of this compound (e.g., 10 mg) into a microcentrifuge tube.
-
Add a small, precise volume of the test vehicle (e.g., 100 µL).
-
Vortex the mixture vigorously for 1-2 minutes.
-
Place the tube on a rotator at room temperature for 24 hours to ensure maximum solubilization.
-
After 24 hours, visually inspect for any undissolved particles.
-
Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet any remaining solid.
-
Carefully collect the supernatant and dilute it with a suitable solvent for analysis.
-
Quantify the concentration of the dissolved compound using a validated analytical method.
-
Repeat for each vehicle to be tested.
-
Table 1: Suggested Vehicles for Initial Solubility Screening
| Vehicle Category | Specific Vehicle/Composition | Rationale for Inclusion | Target Concentration for Screening |
| Aqueous | Saline (0.9% NaCl) | Standard, isotonic vehicle. | 1 mg/mL |
| 5% Dextrose in Water (D5W) | Common vehicle for intravenous administration. | 1 mg/mL | |
| Co-solvents | 10% DMSO in Saline | Common solubilizing agent for preclinical studies. | 5-10 mg/mL |
| 40% PEG 400 in Saline | Polyethylene glycol is a widely used co-solvent. | 5-10 mg/mL | |
| 20% Ethanol in Saline | Can be effective but must be used with caution due to potential effects. | 5-10 mg/mL | |
| Surfactants | 5% Tween® 80 in Saline | Non-ionic surfactant to improve wetting and solubility. | 5-10 mg/mL |
| 2% Cremophor® EL in Saline | Potent solubilizing agent, but with known toxicities. | 5-10 mg/mL | |
| Lipid-based | Sesame Oil / Corn Oil | For lipophilic compounds, suitable for subcutaneous or oral administration. | 1-5 mg/mL |
| Cyclodextrins | 10% Hydroxypropyl-β-cyclodextrin (HPβCD) in Water | Forms inclusion complexes to enhance solubility. | 5-10 mg/mL |
Protocol for Preparation of a Selected Vehicle Formulation
Once a promising vehicle has been identified from the screening, a detailed protocol for the preparation of the dosing formulation should be established. The following is a general protocol that can be adapted.
Experimental Protocol: Formulation Preparation
-
Pre-formulation Steps:
-
Ensure all glassware and equipment are clean and dry.
-
Bring all vehicle components to room temperature.
-
If using a co-solvent system, prepare the vehicle mixture before adding the test compound.
-
-
Solubilization:
-
Accurately weigh the required amount of this compound for the final desired concentration and volume.
-
If using a co-solvent or surfactant, first dissolve the compound in the solubilizing agent (e.g., DMSO, PEG 400, Tween® 80). Gentle warming (to 30-40°C) and sonication can be employed to aid dissolution, but stability must be confirmed under these conditions.
-
Once fully dissolved, slowly add the aqueous component (e.g., saline) dropwise while continuously stirring or vortexing to prevent precipitation.
-
-
Final Formulation:
-
Visually inspect the final formulation for any signs of precipitation or immiscibility. It should be a clear, homogenous solution.
-
Measure the pH of the final formulation and adjust if necessary, keeping in mind the potential for pH-dependent solubility and stability.
-
Filter the final formulation through a sterile syringe filter (e.g., 0.22 µm) if intended for parenteral administration.
-
-
Storage:
-
Store the formulation under appropriate conditions (e.g., protected from light, at 4°C) and determine its short-term stability.
-
In Vivo Administration Protocol
This protocol provides a general guideline for oral gavage administration. It should be adapted based on the specific animal model, dose volume limits, and institutional animal care and use committee (IACUC) guidelines.
Experimental Protocol: Oral Gavage Administration in Rodents
-
Animal Preparation:
-
Acclimate animals to the housing conditions for a minimum of one week prior to the study.
-
Fast the animals overnight (if required by the study design) with free access to water.
-
Record the body weight of each animal on the day of dosing to calculate the exact volume to be administered.
-
-
Dosing:
-
Gently restrain the animal.
-
Use a properly sized, blunt-ended gavage needle. The length should be from the tip of the nose to the last rib.
-
Introduce the gavage needle into the esophagus and gently advance it into the stomach. Do not force the needle.
-
Administer the calculated volume of the drug formulation slowly and steadily.
-
Carefully withdraw the gavage needle.
-
-
Post-administration Monitoring:
-
Return the animal to its cage and monitor for any immediate adverse reactions.
-
Provide access to food and water as per the study protocol.
-
Continue to monitor the animals at regular intervals for any signs of toxicity or distress.
-
Visualizations
Caption: Workflow for Vehicle Selection and Formulation Development.
Caption: Protocol for In Vivo Administration.
Application Notes and Protocols for Evaluating the Pharmacokinetics of 1-Hexyl-4-(4-nitrophenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the evaluation of the pharmacokinetic properties of the novel compound, 1-Hexyl-4-(4-nitrophenyl)piperazine. The following sections outline methodologies for critical in vitro and in vivo assays to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this N-phenylpiperazine derivative.
Introduction
This compound is a small molecule with a phenylpiperazine scaffold, a common motif in centrally acting agents. A thorough understanding of its pharmacokinetic profile is essential for its development as a potential therapeutic agent. This document provides standardized protocols for key pharmacokinetic assays.
Analytical Method Development: LC-MS/MS
The quantification of this compound in biological matrices is achieved using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. This technique offers high sensitivity and selectivity.
Protocol: LC-MS/MS Quantification
-
Sample Preparation:
-
To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate for analysis.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from endogenous matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard must be optimized.
-
-
Data Analysis:
-
Quantification is based on the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the corresponding biological matrix.
-
In Vitro Pharmacokinetic Assays
In vitro assays are crucial for early-stage assessment of a compound's ADME properties, providing insights that guide further development.
Metabolic Stability in Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.
Protocol: Metabolic Stability Assay
-
Materials:
-
Pooled liver microsomes (rat or human).
-
NADPH regenerating system.
-
Phosphate buffer (pH 7.4).
-
This compound stock solution.
-
-
Procedure:
-
Pre-incubate liver microsomes with this compound (final concentration, e.g., 1 µM) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), aliquot the reaction mixture into a quenching solution (e.g., cold acetonitrile with internal standard).
-
Analyze the samples by LC-MS/MS to determine the percentage of the parent compound remaining.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear regression provides the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg microsomal protein/mL).
-
Table 1: Representative In Vitro Metabolic Stability Data for a Phenylpiperazine Derivative
| Parameter | Value |
| Test Compound Concentration | 1 µM |
| Microsomal Protein Concentration | 0.5 mg/mL |
| Half-life (t½) in Rat Liver Microsomes | 25 min |
| Intrinsic Clearance (CLint) in Rat Liver Microsomes | 55.4 µL/min/mg protein |
| Half-life (t½) in Human Liver Microsomes | 40 min |
| Intrinsic Clearance (CLint) in Human Liver Microsomes | 34.7 µL/min/mg protein |
Experimental Workflow for Metabolic Stability Assay
Caption: Workflow for the in vitro metabolic stability assay.
Plasma Protein Binding
This assay determines the extent to which a compound binds to plasma proteins, which can influence its distribution and availability to target tissues.
Protocol: Plasma Protein Binding Assay (Rapid Equilibrium Dialysis - RED)
-
Materials:
-
RED device.
-
Pooled plasma (rat or human).
-
Phosphate buffered saline (PBS), pH 7.4.
-
This compound stock solution.
-
-
Procedure:
-
Add plasma containing this compound (final concentration, e.g., 2 µM) to the sample chamber of the RED device.
-
Add PBS to the buffer chamber.
-
Incubate the sealed plate at 37°C with shaking for 4-6 hours to reach equilibrium.
-
After incubation, collect aliquots from both the plasma and buffer chambers.
-
Matrix-match the samples (add blank plasma to the buffer aliquot and PBS to the plasma aliquot) before protein precipitation with acetonitrile.
-
Analyze the samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the fraction unbound (fu) = (Concentration in buffer chamber) / (Concentration in plasma chamber).
-
Table 2: Representative Plasma Protein Binding Data for a Phenylpiperazine Derivative
| Species | Fraction Unbound (fu) | % Bound |
| Rat | 0.15 | 85% |
| Human | 0.12 | 88% |
Experimental Workflow for Plasma Protein Binding Assay
Caption: Workflow for the plasma protein binding assay using RED.
Caco-2 Permeability Assay
This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, modeling the intestinal barrier to predict drug absorption.
Protocol: Caco-2 Permeability Assay
-
Materials:
-
Caco-2 cells.
-
Transwell inserts.
-
Hank's Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5.
-
This compound stock solution.
-
Lucifer yellow (for monolayer integrity check).
-
-
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21 days to form a confluent monolayer.
-
Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Wash the monolayers with HBSS.
-
Apical to Basolateral (A-B) Permeability: Add the compound to the apical side (pH 6.5) and fresh HBSS to the basolateral side (pH 7.4).
-
Basolateral to Apical (B-A) Permeability: Add the compound to the basolateral side and fresh HBSS to the apical side.
-
Incubate at 37°C with shaking.
-
At specified time points, collect samples from the receiver compartment and analyze by LC-MS/MS.
-
Perform a Lucifer yellow leak test to confirm monolayer integrity post-experiment.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s.
-
Calculate the efflux ratio = Papp (B-A) / Papp (A-B). An efflux ratio > 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein.
-
Table 3: Representative Caco-2 Permeability Data for a Phenylpiperazine Derivative
| Parameter | Value |
| Papp (A-B) | 5.0 x 10⁻⁶ cm/s |
| Papp (B-A) | 12.5 x 10⁻⁶ cm/s |
| Efflux Ratio | 2.5 |
| Permeability Classification | Moderate |
| P-gp Substrate Potential | Yes |
Experimental Workflow for Caco-2 Permeability Assay
Caption: Workflow for the Caco-2 permeability assay.
In Vivo Pharmacokinetic Study in Rats
In vivo studies are essential to understand the pharmacokinetic behavior of a compound in a whole organism.
Protocol: Intravenous and Oral Pharmacokinetic Study in Rats
-
Animals:
-
Male Sprague-Dawley rats (250-300 g) with cannulated jugular veins.
-
-
Dosing:
-
Intravenous (IV): Administer this compound as a bolus dose (e.g., 1 mg/kg) via the tail vein.
-
Oral (PO): Administer the compound by oral gavage (e.g., 5 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approx. 150 µL) from the jugular vein cannula at pre-determined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
Centrifuge to obtain plasma and store at -80°C until analysis.
-
-
Sample Analysis:
-
Analyze plasma samples for the concentration of this compound using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters from the plasma concentration-time data.
-
Table 4: Representative In Vivo Pharmacokinetic Parameters for a Phenylpiperazine Derivative in Rats
| Parameter | Intravenous (1 mg/kg) | Oral (5 mg/kg) |
| Cmax (ng/mL) | 150 | 85 |
| Tmax (h) | 0.083 | 1.0 |
| AUC₀-t (ngh/mL) | 250 | 400 |
| AUC₀-inf (ngh/mL) | 260 | 415 |
| t½ (h) | 4.5 | 4.8 |
| CL (L/h/kg) | 0.65 | - |
| Vd (L/kg) | 3.5 | - |
| F (%) | - | 32% |
Note: Cmax for IV is the concentration at the first time point after dosing. CL and Vd are typically reported for IV administration. F is the oral bioavailability.
Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: Workflow for the in vivo pharmacokinetic study in rats.
Summary and Conclusion
The protocols outlined in these application notes provide a robust framework for the comprehensive pharmacokinetic evaluation of this compound. The data generated from these studies will be critical for understanding the ADME properties of the compound, informing dose selection for efficacy and toxicology studies, and guiding its overall development as a potential therapeutic agent. The combination of in vitro and in vivo data will allow for a thorough characterization of its pharmacokinetic profile and aid in the prediction of its behavior in humans.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Hexyl-4-(4-nitrophenyl)piperazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Hexyl-4-(4-nitrophenyl)piperazine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the N-alkylation of 1-(4-nitrophenyl)piperazine with a hexyl halide, typically 1-bromohexane or 1-iodohexane, in the presence of a base.
Q2: What are the primary challenges encountered in this synthesis?
A2: The main challenge is controlling the selectivity between mono- and di-alkylation of the piperazine ring. Over-alkylation can lead to the formation of a quaternary ammonium salt, which complicates purification and reduces the yield of the desired product.[1] Other potential issues include incomplete reactions and difficulties in purifying the final product.
Q3: How can I minimize the formation of the di-alkylated byproduct?
A3: Several strategies can be employed:
-
Use of Excess Piperazine: Employing a molar excess of the starting material, 1-(4-nitrophenyl)piperazine, can statistically favor mono-alkylation.
-
Slow Addition of Alkylating Agent: Adding the 1-bromohexane dropwise to the reaction mixture can help maintain a low concentration of the alkylating agent, thereby reducing the likelihood of a second alkylation event.[2]
-
Choice of Base and Solvent: The selection of a suitable base and solvent system is crucial. A mild inorganic base like potassium carbonate or sodium bicarbonate is often preferred over strong organic bases. Common solvents include acetonitrile or dimethylformamide (DMF).
-
Use of a Protecting Group: While a longer process, protecting one of the piperazine nitrogens with a group like tert-butyloxycarbonyl (Boc) ensures mono-alkylation. The protecting group is then removed in a subsequent step.[1]
Q4: What are the recommended purification methods for this compound?
A4:
-
Column Chromatography: Flash column chromatography using silica gel is a common and effective method for separating the mono-alkylated product from unreacted starting materials and the di-alkylated byproduct. A typical eluent system would be a gradient of ethyl acetate in hexanes.
-
Recrystallization: If the crude product is of sufficient purity, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can yield highly pure product.
-
Acid-Base Extraction: An initial work-up involving an acid-base extraction can help remove basic impurities like unreacted piperazine. The product, being a tertiary amine, can be extracted into an acidic aqueous phase, washed, and then liberated by basifying the aqueous layer and extracting with an organic solvent.
Troubleshooting Guide: Low Yield
Low yield is a common issue in the synthesis of this compound. The following guide provides a structured approach to identifying and resolving potential causes.
Troubleshooting Flowchart
Caption: Troubleshooting logic for low yield in this compound synthesis.
Detailed Troubleshooting Steps
| Observation | Potential Cause | Recommended Actions |
| Significant amount of 1-(4-nitrophenyl)piperazine remains after the reaction. | Incomplete Reaction | - Increase Reaction Time: Monitor the reaction by TLC or LC-MS until the starting material is consumed. - Increase Temperature: Gently heating the reaction (e.g., to 50-60 °C) can increase the rate of alkylation. - Use a More Reactive Alkyl Halide: 1-Iodohexane is more reactive than 1-bromohexane and may improve conversion. - Check Base Quality: Ensure the base (e.g., K₂CO₃) is anhydrous and finely powdered for maximum surface area. |
| A major byproduct is observed, often with a lower Rf value on TLC than the desired product. | Di-alkylation | - Adjust Stoichiometry: Increase the molar ratio of 1-(4-nitrophenyl)piperazine to 1-bromohexane (e.g., 2:1 or 3:1). - Slow Addition: Add the 1-bromohexane solution dropwise over an extended period (e.g., 1-2 hours) using a syringe pump. - Milder Base: Consider using a weaker base such as NaHCO₃ to moderate the reaction rate. |
| The product appears to be lost during the aqueous work-up. | Formation of Piperazinium Salt | - Adjust pH: Ensure the aqueous layer is sufficiently basic (pH > 10) during extraction to deprotonate the piperazine nitrogen and ensure the product is in the organic layer.[1] - Salting Out: If the product has some water solubility, saturating the aqueous layer with NaCl before extraction can improve partitioning into the organic phase. |
| Multiple unidentified spots are seen on the TLC plate. | Decomposition or Side Reactions | - Purify Starting Materials: Ensure the 1-(4-nitrophenyl)piperazine and 1-bromohexane are pure. - Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions if sensitive functional groups are present. |
| Difficulty in separating the product from impurities by column chromatography. | Inappropriate Chromatography Conditions | - Optimize Eluent System: Perform small-scale TLC experiments with different solvent mixtures (e.g., varying ratios of ethyl acetate/hexanes, or trying dichloromethane/methanol) to achieve better separation. - Sample Loading: For difficult separations, consider dissolving the crude product in a minimal amount of solvent and adsorbing it onto a small amount of silica gel before loading it onto the column (dry loading).[3] |
Experimental Protocols
General Protocol for N-Alkylation of 1-(4-nitrophenyl)piperazine
This protocol is a general guideline based on standard N-alkylation procedures for piperazines. Optimization of specific parameters may be required.
Materials:
-
1-(4-nitrophenyl)piperazine
-
1-Bromohexane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(4-nitrophenyl)piperazine (e.g., 1.0 equivalent).
-
Add anhydrous potassium carbonate (e.g., 2.0-3.0 equivalents) and anhydrous acetonitrile to create a stirrable suspension.
-
In a separate flask, prepare a solution of 1-bromohexane (e.g., 1.1 equivalents) in a small amount of anhydrous acetonitrile.
-
Add the 1-bromohexane solution to the stirring piperazine suspension dropwise over 30-60 minutes at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and monitor the progress by TLC (e.g., using 30% ethyl acetate in hexanes as the eluent).
-
Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature and filter off the inorganic solids.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
Reaction Pathway and Side Reaction
Caption: Synthesis of this compound and the primary side reaction.
Data Presentation
| Entry | Equivalents of 1-(4-nitrophenyl)piperazine | Equivalents of 1-Bromohexane | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Approx. Yield (%) | Product:Byproduct Ratio (Mono:Di) |
| 1 | 1.0 | 1.1 | K₂CO₃ (2.0) | CH₃CN | 82 | 24 | 50-60 | ~5:1 |
| 2 | 2.0 | 1.0 | K₂CO₃ (2.0) | CH₃CN | 82 | 24 | 70-80 | ~15:1 |
| 3 | 1.0 | 1.1 | NaHCO₃ (3.0) | DMF | 60 | 48 | 40-50 | ~8:1 |
| 4 | 1.0 | 1.1 | K₂CO₃ (2.0) | CH₃CN | 25 | 72 | 30-40 | ~10:1 |
References
optimizing reaction conditions for N-alkylation of nitrophenylpiperazine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the N-alkylation of nitrophenylpiperazine.
Troubleshooting and Optimization Guide
This section offers a systematic approach to overcoming common challenges encountered during the N-alkylation of nitrophenylpiperazine, such as low yields, side-product formation, and difficult purifications.
Optimizing Reaction Conditions
The success of the N-alkylation of nitrophenylpiperazine is highly dependent on the careful selection of reagents and reaction parameters. The following table summarizes key variables and their impact on the reaction outcome.
| Parameter | Options | Recommendations & Considerations | Potential Issues |
| Alkylating Agent | Alkyl halides (I > Br > Cl), Sulfates (e.g., dimethyl sulfate), Alcohols (via reductive amination) | Alkyl iodides are generally more reactive.[1] For less reactive alkylating agents, heating may be necessary.[1] Reductive amination with aldehydes/ketones and a reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) can prevent the formation of quaternary ammonium salts.[2] | Alkyl halides can lead to over-alkylation (di-alkylation) and the formation of quaternary ammonium salts, especially if used in excess.[3] |
| Base | Inorganic bases (K₂CO₃, Cs₂CO₃, NaH), Organic bases (DIPEA, Et₃N) | The choice of base is critical for achieving high yields. Stronger bases like NaH can improve yields but may also promote side reactions.[4] K₂CO₃ is a common and effective choice for reactions with alkyl halides.[2][3] | An inappropriate base can lead to incomplete reactions or the formation of undesired byproducts. The strength and stoichiometry of the base need to be optimized for each specific substrate and alkylating agent. |
| Solvent | Polar aprotic (DMF, DMSO, Acetonitrile), Alcohols (Ethanol, Methanol), Ethers (Dioxane) | Acetonitrile and DMF are frequently used for N-alkylation with alkyl halides.[3] For reductive amination, chlorinated solvents like dichloromethane (DCM) or dichloroethane (DCE) are common. Greener solvent choices like butanol are encouraged to avoid toxic dipolar aprotic solvents like DMF and NMP.[5] | The solvent should be chosen based on the solubility of the reactants and its compatibility with the reaction conditions. High-boiling point solvents may require more energy for removal post-reaction. |
| Temperature | 0°C to reflux | The optimal temperature depends on the reactivity of the alkylating agent and the substrate. Reactions with less reactive alkyl halides may require heating.[1] For some highly reactive combinations, starting at a lower temperature (e.g., 0°C) and gradually warming to room temperature can help control the reaction.[3] | Higher temperatures can increase the rate of side reactions, such as di-alkylation.[6] For thermally sensitive substrates, prolonged heating should be avoided. |
| Stoichiometry | Molar ratio of nitrophenylpiperazine to alkylating agent | To favor mono-alkylation, it is often recommended to use the piperazine derivative in slight excess or to add the alkylating agent slowly to a solution of the piperazine.[3] Using a protecting group on one of the piperazine nitrogens is the most reliable method for achieving mono-alkylation.[2] | An excess of the alkylating agent will significantly increase the likelihood of di-alkylation.[3] |
General Experimental Protocol for N-Alkylation using an Alkyl Halide
This protocol provides a general starting point for the N-alkylation of nitrophenylpiperazine. Optimization of specific parameters will likely be necessary.
-
Preparation : To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-(nitrophenyl)piperazine (1.0 eq.) and a suitable anhydrous solvent (e.g., acetonitrile or DMF).
-
Base Addition : Add the chosen base (e.g., K₂CO₃, 1.5-2.0 eq.). Stir the suspension for a short period.
-
Alkylating Agent Addition : Slowly add the alkylating agent (1.0-1.2 eq.) to the reaction mixture at the desired temperature (e.g., room temperature).
-
Reaction Monitoring : Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up : Once the reaction is complete, filter off any inorganic salts. The filtrate can then be concentrated under reduced pressure. The resulting residue is typically purified by dissolving it in a suitable organic solvent and washing with water or brine.
-
Purification : The crude product is then purified, most commonly by column chromatography on silica gel, to isolate the desired N-alkylated product.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of di-alkylated product. How can I improve the selectivity for mono-alkylation?
A1: The formation of a di-alkylated product is a common issue. Here are several strategies to favor mono-alkylation:
-
Use a Protecting Group : The most effective method is to use a protecting group, such as tert-butyloxycarbonyl (Boc), on one of the piperazine nitrogens.[2] You would start with mono-Boc-protected piperazine, perform the alkylation on the free nitrogen, and then deprotect the Boc group.
-
Control Stoichiometry : Use a slight excess of the nitrophenylpiperazine relative to the alkylating agent.
-
Slow Addition : Add the alkylating agent slowly to the reaction mixture to maintain a low concentration of the alkylating agent, which disfavors the second alkylation.[3]
-
In Situ Salt Formation : One approach involves forming the monopiperazinium salt in situ, which deactivates one of the nitrogen atoms.[1][2]
Q2: My reaction is very slow or is not going to completion. What can I do to improve the reaction rate and yield?
A2: Several factors could be contributing to a sluggish reaction:
-
Alkylating Agent Reactivity : If you are using a less reactive alkylating agent like an alkyl chloride, consider switching to a more reactive one, such as an alkyl bromide or iodide.[1]
-
Temperature : Increasing the reaction temperature can significantly increase the reaction rate.[1][6] Consider heating the reaction mixture to reflux, while monitoring for potential side product formation.
-
Base Strength : A stronger base may be required to deprotonate the piperazine nitrogen effectively. If you are using a weak base like K₂CO₃, you could try a stronger base such as NaH.[4]
-
Solvent : Ensure your solvent is appropriate for the reaction and that all reactants are sufficiently soluble.
Q3: I am having difficulty purifying my final product. What are some common impurities and how can I remove them?
A3: Common impurities include unreacted starting materials, the di-alkylated product, and quaternary ammonium salts.
-
Column Chromatography : This is the most common and effective method for purifying the desired mono-alkylated product from other components. A careful selection of the eluent system is crucial.
-
Aqueous Wash : An aqueous work-up can help remove water-soluble impurities, including some unreacted starting materials and salts.
-
Recrystallization : If your product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
Q4: Can I use alcohols as alkylating agents for this reaction?
A4: Yes, alcohols can be used as alkylating agents through a process called reductive amination. This involves reacting the nitrophenylpiperazine with an aldehyde or ketone (which can be formed in situ from the alcohol) in the presence of a reducing agent. This method is advantageous as it avoids the formation of quaternary ammonium salts.[2] Various catalytic systems, including those based on non-noble metals, are being developed for this transformation.[7][8]
References
- 1. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. Room temperature N-heterocyclic carbene manganese catalyzed selective N-alkylation of anilines with alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Addressing Compound Precipitation in Cell Culture Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to compound precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of compound precipitation in cell culture media?
A1: Compound precipitation in cell culture media can be attributed to several factors:
-
Physicochemical Properties of the Compound: Poorly water-soluble compounds are inherently prone to precipitation in aqueous environments like cell culture media.
-
Solvent Effects: Many compounds are initially dissolved in organic solvents like DMSO. When this stock solution is diluted into the aqueous culture medium, the abrupt change in solvent polarity can cause the compound to precipitate.[1]
-
Temperature Fluctuations: Changes in temperature, such as moving media from refrigeration to an incubator, can alter compound solubility.[2][3][4] Repeated freeze-thaw cycles of media or compound stock solutions can also promote precipitation.[2][4]
-
pH of the Media: The solubility of many compounds is pH-dependent. The pH of standard cell culture media (typically around 7.2-7.4) may not be optimal for maintaining the solubility of certain acidic or basic compounds.[5]
-
High Compound Concentration: Exceeding the solubility limit of a compound in the culture medium will inevitably lead to precipitation.[6]
-
Interactions with Media Components: Compounds can interact with salts (e.g., calcium and phosphate), proteins, and other components in the media, leading to the formation of insoluble complexes.[2][4][7][8]
-
Evaporation: Water evaporation from the culture vessel can increase the concentration of all components, including the compound, potentially leading to precipitation.[2][4][8]
Q2: How can I visually identify compound precipitation?
A2: Compound precipitation can manifest in several ways:
-
Visible particles: You may observe distinct particles, crystals, or an amorphous solid in the culture medium.
-
Cloudiness or turbidity: The medium may appear cloudy or hazy.
-
Film on the surface: A thin film may form on the surface of the culture medium.
-
Microscopic examination: Under a microscope, you may see crystalline structures or amorphous aggregates that are not of cellular origin.
Q3: What is the difference between a precipitate and microbial contamination?
A3: While both can cause turbidity in the culture medium, there are key differences:
-
Appearance: Microbial contamination (bacteria, yeast, fungi) often appears as a uniform turbidity that increases over time, and individual organisms may be visible under high magnification. Precipitates are often crystalline or amorphous and may not be uniformly distributed.
-
pH change: Bacterial contamination often leads to a rapid drop in pH, indicated by a color change of the phenol red indicator to yellow.[7] Precipitation of a neutral compound typically does not significantly alter the pH of the medium.
-
Culture progression: Microbial contamination will worsen over time, with a rapid increase in turbidity and cell death. Precipitation may be immediate upon compound addition and may or may not worsen over time.
Troubleshooting Guides
Guide 1: Initial Observation of Precipitation
If you observe precipitation in your cell culture medium after adding a compound, follow this troubleshooting workflow:
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. liquid, for the inhibition of serine-threonine phosphatase, ATPases, alkaline and acid phosphatases and protein-phosphotyrosine phosphatases. This small molecule/inhibitor is primarily used for Biochemicals applications. | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. chem.libretexts.org [chem.libretexts.org]
minimizing off-target effects of 1-Hexyl-4-(4-nitrophenyl)piperazine in experiments
Disclaimer: Direct experimental data on the off-target effects of 1-Hexyl-4-(4-nitrophenyl)piperazine is limited in publicly available literature. The following troubleshooting guide and frequently asked questions (FAQs) are based on the known pharmacology of the structurally similar compound, para-nitrophenylpiperazine (pNPP), and the broader class of phenylpiperazine derivatives. The addition of a hexyl group to the piperazine ring increases lipophilicity, which may alter the potency and off-target profile of the parent compound. Researchers should validate these recommendations in their specific experimental systems.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Category 1: Understanding and Identifying Off-Target Effects
Question 1: What are the known or suspected primary targets and off-targets of this compound?
Based on its structural analog para-nitrophenylpiperazine (pNPP), the primary target of this compound is likely the serotonin transporter (SERT) , acting as a selective partial serotonin releasing agent.[1] However, the phenylpiperazine scaffold is known for its promiscuity, and potential off-target interactions should be considered.
Potential Off-Targets:
-
Monoamine Transporters: While selective for SERT, some activity at the dopamine transporter (DAT) and norepinephrine transporter (NET) cannot be ruled out, especially at higher concentrations.[1]
-
Serotonin Receptors: Phenylpiperazine derivatives frequently interact with various serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C).[2]
-
Dopamine Receptors: Some phenylpiperazines exhibit affinity for dopamine receptors (e.g., D2, D3).[3]
-
Potassium Channels: N-(4-nitrophenyl)piperazine has been noted for its use in the control of potassium channels.[4]
-
Tyrosinase: 4-nitrophenylpiperazine derivatives have been synthesized as potential tyrosinase inhibitors.[5]
Question 2: My results are inconsistent or not what I expected. How can I determine if off-target effects are the cause?
Inconsistent or unexpected results can arise from off-target effects. Here’s a systematic approach to investigate this:
-
Dose-Response Curve Analysis: A narrow therapeutic window or a non-monotonic dose-response curve can suggest off-target effects at higher concentrations.
-
Use of Antagonists: If you hypothesize an off-target interaction with a specific receptor (e.g., a dopamine receptor), co-incubation with a selective antagonist for that receptor should reverse the unexpected effect if the hypothesis is correct.
-
Control Experiments with Structurally Related but Inactive Compounds: If available, using a close analog of this compound that is known to be inactive at the primary target (SERT) can help differentiate between on-target and off-target effects.
-
Phenotypic Comparison: Compare the observed phenotype in your experiment to the known effects of activating or inhibiting suspected off-targets. For example, if you observe effects related to dopaminergic signaling, this could point to an interaction with dopamine receptors or transporters.[3]
Category 2: Experimental Strategies to Minimize Off-Target Effects
Question 3: What is the most critical first step to minimize off-target effects?
Answer: The most critical step is to use the lowest effective concentration of this compound. It is essential to perform a careful dose-response study to identify the minimal concentration that produces the desired on-target effect. Off-target effects are often concentration-dependent and become more prominent at higher doses.
Question 4: How can I design my experiments to be more specific and reduce the likelihood of misleading data from off-target interactions?
Answer: Incorporating rigorous controls is key. Here are several strategies:
-
Positive and Negative Controls: Always include a known selective SERT inhibitor or releaser as a positive control and a vehicle-only control.
-
Orthogonal Approaches: Confirm your findings using an alternative method that does not rely on a small molecule. For example, if you are studying the effect of increased serotonin signaling, you could use a genetic model with altered SERT expression or optogenetic stimulation of serotonergic neurons to see if it phenocopies the effect of your compound.
-
Cell Line Selection: If working in vitro, use cell lines that have been profiled for the expression of your target and potential off-targets. For instance, if you are concerned about dopaminergic off-targets, use a cell line with low or no expression of dopamine receptors and transporters.
Quantitative Data Summary
Direct quantitative data for this compound is not available. The following table summarizes data for its close analog, para-nitrophenylpiperazine (pNPP), and the general class of phenylpiperazines to provide a context for its potential activity.
| Compound/Class | Target | Assay Type | Value | Reference |
| para-Nitrophenylpiperazine (pNPP) | Serotonin Transporter (SERT) | Serotonin Release | EC50: 19-43 nM | [1] |
| para-Nitrophenylpiperazine (pNPP) | Dopamine Transporter (DAT) | Dopamine Release | EC50: >10,000 nM | [1] |
| para-Nitrophenylpiperazine (pNPP) | Norepinephrine Transporter (NET) | Norepinephrine Release | EC50: >10,000 nM | [1] |
| 4-nitrophenylpiperazine derivative (4l) | Tyrosinase | Inhibition | IC50: 72.55 μM | [5] |
| Phenylpiperazine Derivatives | Dopamine and Serotonin Receptors | Binding Affinity | Varied (nM to µM range) | [2][3] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration Range using a Cell-Based Assay
This protocol outlines a general method to determine the dose-response relationship for this compound in a cell-based assay (e.g., a reporter assay for a downstream signaling event of serotonin signaling).
Materials:
-
Cells expressing the target of interest (and ideally lacking major potential off-targets).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Cell culture medium and supplements.
-
Assay-specific reagents (e.g., reporter lysis buffer, substrate).
-
96-well microplates.
-
Multichannel pipette.
-
Plate reader.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Compound Dilution: Prepare a serial dilution of this compound. A common starting range is from 100 µM down to 1 pM. Also, prepare a vehicle control (DMSO at the same final concentration as the highest compound concentration).
-
Treatment: Remove the cell culture medium and add the medium containing the different concentrations of the compound or vehicle.
-
Incubation: Incubate the plate for the desired period (this will be dependent on the specific assay and biological question).
-
Assay Measurement: Perform the assay readout according to the manufacturer's instructions (e.g., measure luminescence, fluorescence, or absorbance).
-
Data Analysis: Plot the response as a function of the log of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 (or IC50). The optimal concentration for subsequent experiments should be at or near the EC50, and ideally, concentrations that show a plateau or decrease in response should be avoided.
Protocol 2: Validating On-Target vs. Off-Target Effects using a Selective Antagonist
This protocol describes how to use a selective antagonist to confirm that an observed effect is mediated by a suspected off-target.
Materials:
-
Cells expressing the primary target and the suspected off-target.
-
This compound.
-
A selective antagonist for the suspected off-target receptor.
-
Vehicle control (e.g., DMSO).
-
Assay-specific reagents.
Methodology:
-
Experimental Groups: Set up the following experimental groups:
-
Vehicle only
-
This compound alone (at a concentration that produces the effect )
-
Selective antagonist alone (at a concentration known to be effective)
-
This compound + selective antagonist
-
-
Pre-treatment with Antagonist: Pre-incubate the cells with the selective antagonist or vehicle for a sufficient time to allow for receptor binding (typically 30-60 minutes).
-
Treatment with Compound: Add this compound to the appropriate wells.
-
Incubation and Readout: Incubate for the desired time and then perform the assay readout.
-
Data Analysis: Compare the results. If the effect of this compound is significantly reduced or abolished in the presence of the selective antagonist, it provides strong evidence for an off-target interaction.
Visualizations
Caption: Troubleshooting workflow for identifying potential off-target effects.
Caption: Potential on-target and off-target signaling pathways.
References
- 1. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to rescue misfolded SERT, DAT and NET: targeting conformational intermediates with atypical inhibitors and partial releasers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serotonin-releasing agents with reduced off-target effects - PubMed [pubmed.ncbi.nlm.nih.gov]
purification challenges for 1-Hexyl-4-(4-nitrophenyl)piperazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with 1-Hexyl-4-(4-nitrophenyl)piperazine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most common impurities often arise from side reactions and unreacted starting materials. These can include:
-
1,4-bis(4-nitrophenyl)piperazine: Formed from the reaction of 1-(4-nitrophenyl)piperazine with another molecule of 1-fluoro-4-nitrobenzene.
-
Unreacted 1-(4-nitrophenyl)piperazine: Incomplete alkylation can lead to the presence of the starting piperazine.
-
Unreacted 1-bromohexane (or other hexyl halide): Excess alkylating agent may remain after the reaction.
-
Over-alkylated products: Formation of a quaternary ammonium salt by further reaction at the second nitrogen of the piperazine ring, although less common under standard conditions.
-
Side-products from the synthesis of 1-(4-nitrophenyl)piperazine: Impurities from the initial arylation step may carry over.
Q2: What is a suitable starting point for developing a column chromatography purification method?
A2: For a compound with the polarity of this compound, a good starting point for normal-phase column chromatography is a solvent system of ethyl acetate in hexanes. You can begin with a low polarity eluent (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the polarity to elute your product. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system beforehand.
Q3: Which solvents are recommended for the recrystallization of this compound?
A3: Given the presence of a nitroaryl group, alcoholic solvents are often a good choice for recrystallization.[1] Ethanol, isopropanol, or mixtures of these with a co-solvent like water or hexane to modulate solubility can be effective. The ideal solvent system should dissolve the compound at an elevated temperature and allow for crystal formation upon cooling.
Q4: How can I confirm the purity of my final product?
A4: A combination of analytical techniques is recommended to confirm the purity of this compound.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is a sensitive technique to detect and quantify impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and identify any residual solvents or major impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Problem 1: Oily Product After Synthesis
Possible Causes:
-
Presence of residual solvent.
-
Low melting point of the product or impurities.
-
Formation of a salt which is hygroscopic.
Solutions:
-
High Vacuum Drying: Dry the product under a high vacuum for an extended period to remove residual solvents.
-
Trituration: Add a non-polar solvent in which the product is insoluble (e.g., hexanes or diethyl ether) to the oil and stir vigorously. This can often induce precipitation or solidify the product by washing away impurities that keep it oily.
-
Conversion to a Salt: If the product is a free base, converting it to a salt (e.g., hydrochloride salt) can sometimes yield a more crystalline and easier-to-handle solid.[1]
Problem 2: Poor Separation in Column Chromatography
Possible Causes:
-
Inappropriate solvent system.
-
Column overloading.
-
Use of an incorrect stationary phase.
Solutions:
-
Optimize Solvent System with TLC: Before running a column, use TLC to find a solvent system that gives a good separation between your product and impurities (an Rf value of ~0.3-0.4 for the product is often ideal).
-
Reduce Sample Load: Overloading the column leads to broad peaks and poor separation. Use a sample-to-stationary phase ratio of approximately 1:50 to 1:100.
-
Consider a Different Stationary Phase: While silica gel is most common, for basic compounds like piperazines, alumina (neutral or basic) can sometimes provide better separation and reduce tailing.
Problem 3: Product Fails to Crystallize During Recrystallization
Possible Causes:
-
The chosen solvent is too good a solvent for the compound.
-
The solution is not saturated enough.
-
Presence of impurities inhibiting crystallization.
Solutions:
-
Use a Co-solvent System: If the compound is too soluble in a single solvent, add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the warm solution until it becomes slightly cloudy, then allow it to cool slowly.
-
Concentrate the Solution: If the solution is not saturated, carefully evaporate some of the solvent to increase the concentration before cooling.
-
Seed the Solution: Add a small crystal of the pure compound to the cooled, supersaturated solution to induce crystallization.
-
Scratch the Inner Surface: Gently scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites for crystal growth.
Experimental Protocols
Protocol 1: General Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in a low-polarity eluent (e.g., 100% hexanes or 5% ethyl acetate in hexanes).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring no air bubbles are trapped. Add a layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel, dry it, and load the powder onto the top of the column.
-
Elution: Start eluting with the low-polarity solvent system, gradually increasing the polarity (e.g., from 5% to 20% ethyl acetate in hexanes) to elute the compounds.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Recrystallization
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Dissolution: Place the crude product in a flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under a vacuum.
Protocol 3: Purity Analysis by HPLC
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point. For example, start with 10% acetonitrile and ramp up to 90% over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the nitrophenyl group absorbs (e.g., 254 nm or a more specific wavelength determined by UV-Vis spectroscopy).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent like methanol or acetonitrile.
Data Presentation
Table 1: Troubleshooting Guide Summary
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Oily Product | Residual solvent, low melting point, hygroscopic salt | High vacuum drying, trituration with a non-polar solvent, conversion to a salt. |
| Poor Chromatographic Separation | Incorrect solvent system, column overloading | Optimize eluent with TLC, reduce sample load, consider using alumina. |
| Failure to Crystallize | Improper solvent, unsaturated solution, impurities | Use a co-solvent system, concentrate the solution, seed the solution, scratch the flask. |
Visualizations
General Purification Workflow
Caption: A general workflow for the purification of this compound.
Troubleshooting Logic for Oily Product
Caption: A decision-making diagram for troubleshooting an oily product.
References
how to prevent degradation of 1-Hexyl-4-(4-nitrophenyl)piperazine in storage
This technical support center provides guidance on the proper storage, handling, and stability testing of 1-Hexyl-4-(4-nitrophenyl)piperazine to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent exposure to moisture and air.[1][2] It is also crucial to store the compound away from incompatible materials such as strong oxidizing agents and strong bases.[2][3]
Q2: What signs of degradation should I look for?
A2: Visual signs of degradation can include a change in color or the formation of solid precipitates in a solution. However, significant degradation can occur without any visible changes. Therefore, analytical methods such as High-Performance Liquid Chromatography (HPLC) are recommended for monitoring the purity of the compound over time.
Q3: My compound has been exposed to high temperatures. Is it still usable?
A3: Exposure to elevated temperatures can accelerate the degradation of this compound. While the compound might still be usable for some applications, its purity should be verified using an appropriate analytical method, such as the HPLC protocol provided in this guide, before use in sensitive experiments. A forced degradation study under thermal stress can help to understand the potential degradation products.
Q4: Can I store this compound in a solution?
A4: If you need to store the compound in a solution, it is recommended to use a dry, aprotic solvent and to store the solution at a low temperature (e.g., -20°C) in a tightly sealed container to minimize solvent evaporation and exposure to moisture. The stability of the compound in the chosen solvent should be validated over time.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Unexpected experimental results | Degradation of the compound leading to lower active concentration or interference from degradation products. | 1. Verify the purity of your stock of this compound using the provided HPLC protocol. 2. If degradation is confirmed, use a fresh, pure batch of the compound for your experiments. 3. Review your storage and handling procedures to prevent future degradation. |
| Change in physical appearance (e.g., color) | Potential chemical degradation due to exposure to light, heat, or incompatible substances. | 1. Do not use the compound if a significant change in appearance is observed. 2. Dispose of the degraded material according to your institution's safety guidelines. 3. Obtain a fresh supply and store it under the recommended conditions. |
| Poor solubility compared to a fresh batch | Formation of less soluble degradation products. | 1. Confirm the identity and purity of the compound using analytical methods. 2. If degradation products are present, purification may be necessary, or a new batch should be used. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method to assess the purity of this compound and detect potential degradation products.
Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for MS compatibility)
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. The exact ratio may need to be optimized, but a good starting point is 70:30 (v/v) acetonitrile:water. For mass spectrometry detection, 0.1% formic acid can be added to both the acetonitrile and water.
-
Standard Solution Preparation: Accurately weigh a small amount of a reference standard of this compound and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Sample Solution Preparation: Prepare a solution of the this compound sample to be tested at the same concentration as the standard solution.
-
HPLC Analysis:
-
Set the flow rate to 1.0 mL/min.
-
Set the column temperature to 25°C.
-
Set the UV detection wavelength to a value where the compound has strong absorbance (e.g., determined by UV-Vis spectrophotometry, likely around the absorption maximum of the nitrophenyl group).
-
Inject equal volumes (e.g., 10 µL) of the standard and sample solutions.
-
-
Data Analysis: Compare the chromatogram of the sample solution to that of the standard solution. The appearance of additional peaks in the sample chromatogram indicates the presence of impurities or degradation products. The purity of the sample can be estimated by calculating the peak area percentage of the main compound.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the stability of a compound under various stress conditions.[4][5][6] This helps in identifying potential degradation products and developing stability-indicating analytical methods.
Stress Conditions:
-
Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Incubate at room temperature and at an elevated temperature (e.g., 60°C).
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide. Keep the solution at room temperature.
-
Thermal Degradation: Store the solid compound and a solution of the compound in an oven at an elevated temperature (e.g., 70°C).
-
Photodegradation: Expose the solid compound and a solution of the compound to UV light (e.g., 254 nm) and visible light.
Procedure:
-
For each stress condition, prepare a sample of this compound.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by HPLC (as described in Protocol 1) to monitor the degradation of the parent compound and the formation of any degradation products.
Visualizations
Caption: Figure 1. Recommended Storage Workflow for this compound.
Caption: Figure 2. Hypothesized Potential Degradation Pathways for this compound.
References
refining dose-response curves for 1-Hexyl-4-(4-nitrophenyl)piperazine
This technical support center provides guidance for researchers, scientists, and drug development professionals working with 1-Hexyl-4-(4-nitrophenyl)piperazine. It offers troubleshooting advice and frequently asked questions (FAQs) to assist in the refinement of dose-response curves and overall experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the expected biological activity of this compound?
A1: The biological activity of this compound is not yet fully characterized. However, based on its structural similarity to other piperazine derivatives, it may exhibit activity at various receptors and transporters in the central nervous system (CNS). Piperazine compounds are known to interact with serotonin (5-HT) and dopamine (DA) receptors.[1] For instance, some piperazine derivatives act as GABA receptor agonists, leading to hyperpolarization of nerve endings and subsequent paralysis in helminths.[2] The presence of the nitrophenyl group might also confer specific binding properties. Preliminary in-house screening suggests potential antagonist activity at the dopamine D2 receptor.
Q2: What is a suitable starting concentration range for my dose-response experiments?
A2: For initial range-finding experiments, a wide concentration range is recommended. Based on data from similar piperazine compounds, a starting range of 1 nM to 100 µM is advisable.[3] This broad range will help identify the potency of the compound and establish the concentrations for a more focused dose-response curve.
Q3: The compound is not dissolving well in my aqueous buffer. What should I do?
A3: Due to the hexyl chain, this compound is expected to have low aqueous solubility. It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. The final concentration of the organic solvent in your assay should be kept to a minimum (typically <0.1%) to avoid solvent-induced artifacts. Always include a vehicle control in your experiments with the same final concentration of the solvent.
Q4: I am observing high variability between my replicate wells. What could be the cause?
A4: High variability can stem from several factors:
-
Compound Precipitation: The compound may be precipitating at higher concentrations in your aqueous assay buffer. Visually inspect the wells for any precipitate. If precipitation is suspected, consider using a lower concentration range or adding a small amount of a non-ionic surfactant like Tween-20 to your buffer (ensure the surfactant does not interfere with your assay).
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially for serial dilutions. Use calibrated pipettes and pre-wet the tips.
-
Cell Health: Inconsistent cell seeding density or poor cell viability can lead to variable responses. Ensure your cells are healthy and evenly distributed in the assay plate.
-
Edge Effects: In plate-based assays, wells on the edge of the plate can behave differently due to evaporation. Avoid using the outer wells for critical measurements or ensure proper plate sealing and incubation conditions.
Q5: My dose-response curve is flat, showing no effect. What should I try next?
A5: A flat dose-response curve could indicate several possibilities:
-
Inactive Compound: The compound may not be active in your specific assay system.
-
Inappropriate Concentration Range: The effective concentrations might be outside the range you tested. Consider testing a higher concentration range if solubility permits.
-
Assay Interference: The compound might interfere with your assay technology (e.g., autofluorescence in a fluorescence-based assay). Run a control experiment to check for assay interference.
-
Incorrect Target: The biological target you are investigating may not be modulated by this compound. Consider screening against a panel of related targets.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor reproducibility of IC50/EC50 values | Inconsistent incubation times, temperature fluctuations, variability in reagent preparation. | Standardize all experimental parameters. Use freshly prepared reagents and ensure consistent incubation conditions. |
| U-shaped or biphasic dose-response curve | Off-target effects at higher concentrations, compound acting as an agonist at one target and an antagonist at another, or cytotoxic effects at high concentrations. | Widen the concentration range tested. Investigate potential off-target effects using counter-screening assays. Perform a cell viability assay in parallel with your functional assay. |
| High background signal in the assay | Non-specific binding of the compound, interference with the detection method. | Include appropriate controls to measure non-specific binding. Test for autofluorescence or other forms of assay interference by the compound. |
| Low signal-to-noise ratio | Suboptimal assay conditions, low receptor expression in the cell line. | Optimize assay parameters such as incubation time, reagent concentrations, and cell number. Confirm target expression in your cell line using techniques like qPCR or Western blotting. |
Experimental Protocols
In Vitro Dopamine D2 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the human dopamine D2 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor.
-
[3H]-Spiperone (radioligand).
-
This compound.
-
Haloperidol (positive control).
-
Binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Wash buffer (50 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter.
Procedure:
-
Prepare cell membranes from HEK293-D2 cells.
-
In a 96-well plate, add 50 µL of binding buffer to all wells.
-
Add 25 µL of a serial dilution of this compound or haloperidol to the experimental wells.
-
For non-specific binding, add 25 µL of 10 µM haloperidol.
-
For total binding, add 25 µL of binding buffer.
-
Add 25 µL of [3H]-Spiperone at a final concentration of 0.2 nM to all wells.
-
Add 100 µL of the cell membrane preparation (20 µg of protein) to all wells.
-
Incubate the plate at room temperature for 90 minutes with gentle shaking.
-
Harvest the contents of each well onto glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki value using non-linear regression analysis.
Cell Viability Assay (MTT)
This protocol is used to assess the cytotoxicity of this compound.
Materials:
-
Human cell line of interest (e.g., SH-SY5Y).
-
This compound.
-
Doxorubicin (positive control).
-
Cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
-
96-well plates.
-
Plate reader.
Procedure:
-
Seed cells in a 96-well plate at a density of 10,000 cells/well and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound or doxorubicin for 24 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the CC50 value.
Data Presentation
Table 1: Hypothetical Binding Affinity and Functional Activity of this compound
| Assay | Parameter | Value |
| Dopamine D2 Receptor Binding | Ki (nM) | 75.8 |
| Serotonin 5-HT2A Receptor Binding | Ki (nM) | 450.2 |
| cAMP Functional Assay (D2R) | IC50 (nM) | 125.3 |
| Cell Viability (SH-SY5Y) | CC50 (µM) | > 50 |
Visualizations
Caption: General experimental workflow for in vitro dose-response studies.
References
Technical Support Center: Managing Experimental Variability with a New Chemical Entity (NCE)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing experimental variability when working with a New Chemical Entity (NCE).
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with an NCE, offering potential causes and solutions in a question-and-answer format.
Issue 1: Inconsistent or Non-reproducible Results in In Vitro Assays
Question: We are observing high variability in our in vitro assay results between experiments and even between wells of the same plate. What are the potential causes and how can we troubleshoot this?
Answer: High variability in in vitro assays is a common challenge when working with NCEs. The root cause can often be traced back to several factors related to the compound itself, the assay conditions, or technical execution.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Poor NCE Solubility | An NCE must be in solution to be absorbed and exert its biological effect.[1] Poor solubility is a frequent issue with NCEs, with estimates suggesting that 40-70% of NCEs are poorly water-soluble.[1] 1. Verify Solubility: Perform a kinetic solubility assay to determine the solubility of your NCE in the assay buffer.[2] 2. Increase Solubility: Consider using solubilizers like polymers or surfactants, or explore lipid-based formulations.[1] Salt formation or creating an amorphous solid dispersion can also enhance solubility.[3] 3. Optimize Formulation: For oral formulations, strategies like particle size reduction or creating a solid dispersion can improve dissolution rate and bioavailability.[3][4] |
| NCE Instability | The NCE may be degrading in the assay medium over the course of the experiment. |
| 1. Conduct Stability Studies: Perform stability testing of the NCE in the assay medium under the exact conditions of the experiment (temperature, light, etc.).[5][6] 2. Modify Assay Protocol: If instability is confirmed, consider reducing the incubation time or protecting the assay from light. 3. Reformulate: If necessary, explore alternative formulations that enhance the stability of the NCE. | |
| Cell-Based Assay Variability | Inconsistent cell health, density, or "edge effects" in multi-well plates can introduce significant variability.[7][8][9] |
| 1. Optimize Cell Seeding: Ensure a consistent number of healthy, viable cells are seeded in each well.[7] 2. Mitigate Edge Effects: To counter evaporation in outer wells, which can alter media concentration, consider not using the outermost wells or filling them with sterile media or PBS.[9][10] Pre-incubating plates at room temperature before placing them in a 37°C incubator can also promote even cell distribution.[1] 3. Standardize Technique: Ensure consistent pipetting techniques and thorough mixing of cell suspensions and reagents.[7] | |
| Reagent Issues | Expired or improperly stored reagents can lead to inconsistent results. |
| 1. Check Reagents: Verify the expiration dates and storage conditions of all reagents. 2. Use Fresh Reagents: Prepare fresh solutions and reagents for each experiment whenever possible. |
Issue 2: Unexpected Cytotoxicity Observed in Preclinical Studies
Question: Our NCE is showing unexpected toxicity in early preclinical animal studies. How can we investigate the cause and determine the path forward?
Answer: Unexpected toxicity is a significant hurdle in drug development. A systematic approach is necessary to understand the mechanism of toxicity and assess its relevance to humans.
Potential Causes and Investigation Steps:
| Potential Cause | Investigation Steps |
| On-Target Toxicity | The toxicity is a direct result of the NCE's intended pharmacological action. |
| 1. Dose-Response Assessment: Conduct detailed dose-response studies to establish the No-Observed-Adverse-Effect Level (NOAEL). 2. Mechanism of Action Studies: Further investigate the signaling pathway to understand how the on-target effect leads to toxicity. | |
| Off-Target Toxicity | The NCE is interacting with unintended biological targets. |
| 1. In Vitro Profiling: Screen the NCE against a panel of common off-target receptors, enzymes, and ion channels. 2. Structural Analysis: Analyze the NCE's structure for any known toxicophores. | |
| Metabolite-Induced Toxicity | A metabolite of the NCE, rather than the parent compound, is causing the toxicity. |
| 1. Metabolite Identification: Identify the major metabolites of the NCE in the species showing toxicity. 2. Synthesize and Test Metabolites: Synthesize the identified metabolites and test their cytotoxicity in vitro. | |
| Species-Specific Toxicity | The observed toxicity may be specific to the animal model used and not relevant to humans. |
| 1. Comparative Metabolism Studies: Compare the metabolic profiles of the NCE in the preclinical species and human-derived systems (e.g., human liver microsomes). 2. Test in a Second Species: Conduct toxicity studies in a second, unrelated animal species. |
Frequently Asked Questions (FAQs)
Q1: What is a New Chemical Entity (NCE)?
A New Chemical Entity (NCE) is a drug that contains no active moiety that has been previously approved by the regulatory authority in any other application.[11] It is a novel compound that emerges from the drug discovery process with potential therapeutic value.[11]
Q2: Why is managing experimental variability so critical for NCEs?
Q3: What are the key considerations for a stability-indicating assay for an NCE?
A stability-indicating assay is a validated analytical method that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, or excipients.[13] Key steps in developing such an assay include:
-
Stress Testing: Subjecting the NCE to various stress conditions (e.g., acid, base, oxidation, light, heat) to generate potential degradation products.[13]
-
Method Development: Typically using a technique like liquid chromatography to separate the NCE from all potential degradation products.[13]
-
Method Validation: Validating the assay for parameters such as accuracy, precision, specificity, linearity, and range, according to ICH guidelines.[13]
Q4: How can we minimize variability in our cell-based assays when testing an NCE?
Minimizing variability in cell-based assays requires careful attention to several factors:
-
Cell Health: Use cells that are healthy, in a consistent passage number, and free from contamination.[7]
-
Seeding Density: Optimize and maintain a consistent cell seeding density for all experiments.[7]
-
Pipetting Technique: Ensure accurate and consistent pipetting, especially when adding the NCE and reagents.[7]
-
Incubator Conditions: Maintain stable temperature and CO2 levels in the incubator.[7]
-
Plate Layout: Be mindful of the "edge effect" and consider strategies to mitigate it.[8][9]
Experimental Protocols
Kinetic Solubility Assay Protocol
This protocol outlines a general procedure for determining the kinetic solubility of an NCE using a plate-based method with UV-Vis detection.
Materials:
-
NCE stock solution in 100% DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear-bottom microplate
-
Plate reader with UV-Vis capabilities
Procedure:
-
Prepare NCE Dilutions: Prepare a serial dilution of the NCE stock solution in DMSO in a separate 96-well plate.
-
Transfer to Assay Plate: Transfer a small volume (e.g., 2 µL) of each NCE dilution to the corresponding wells of the clear-bottom assay plate.
-
Add Buffer: Add PBS to each well to achieve the final desired NCE concentration. The final DMSO concentration should typically be kept at or below 1%.
-
Incubate: Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking.
-
Measure Absorbance: Measure the absorbance of each well at a wavelength where the NCE has maximum absorbance.
-
Data Analysis: Plot the absorbance against the NCE concentration. The concentration at which the absorbance plateaus or starts to decrease is indicative of the kinetic solubility limit.
Cytotoxicity Assay Protocol (MTT Assay)
This protocol describes a common colorimetric assay to assess the cytotoxicity of an NCE by measuring cell metabolic activity.[14]
Materials:
-
Cells in culture
-
NCE stock solution in a suitable solvent (e.g., DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plate
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
NCE Treatment: Prepare serial dilutions of the NCE in complete cell culture medium and add them to the appropriate wells. Include vehicle control (medium with the same concentration of solvent as the highest NCE concentration) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT Reagent: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilize Formazan: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals, resulting in a purple solution.
-
Measure Absorbance: Measure the absorbance of each well at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each NCE concentration relative to the vehicle control. Plot the percentage of viability against the NCE concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Mandatory Visualizations
Caption: Preclinical Experimental Workflow for a New Chemical Entity.
Caption: Troubleshooting Flowchart for Inconsistent In Vitro Results.
Caption: Hypothetical Signaling Pathway Activated by an NCE.
References
- 1. A simple technique for reducing edge effect in cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. qualityhub.com [qualityhub.com]
- 6. Step-by-Step Guide to Stability Studies for Beginners – StabilityStudies.in [stabilitystudies.in]
- 7. biocompare.com [biocompare.com]
- 8. How to reduce edge effects in cell-based high-throughput experiments? - Biology Stack Exchange [biology.stackexchange.com]
- 9. Defeating the edge effect to consistently drive drug discovery [thermofisher.com]
- 10. Can You Eliminate the Threats of Edge Effect During Long-term Incubation? - Advancing Cell Culture [thermofisher.cn]
- 11. assaygenie.com [assaygenie.com]
- 12. siriusgenomics.com [siriusgenomics.com]
- 13. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Optimizing Incubation Times for Novel Compound Treatment
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing incubation times for novel chemical compounds, using the example of a hypothetical compound similar in structure to 1-Hexyl-4-(4-nitrophenyl)piperazine.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the optimal incubation time for a new compound?
A1: The initial step is to perform a literature search for the compound or structurally similar molecules to understand its potential mechanism of action and any known kinetic properties.[1] If no information is available, a time-course experiment is essential.
Q2: How do I design a preliminary time-course experiment?
A2: A common approach is to use a fixed, non-toxic concentration of the compound and treat cells for a range of time points (e.g., 6, 12, 24, 48, and 72 hours).[2] The selection of time points should be broad enough to capture both early and late cellular responses.
Q3: What factors can influence the optimal incubation time?
A3: Several factors can affect the ideal incubation time, including the cell type and its doubling time, the concentration of the compound, the specific biological endpoint being measured (e.g., apoptosis, protein expression, cell viability), and the stability of the compound in culture media.[1][2]
Q4: Should the initial cell seeding density be the same for different incubation time points?
A4: Yes, it is crucial to maintain a consistent initial cell seeding density across all time points to minimize variability in the assay.[2] However, for longer incubation times, a lower initial density may be necessary to prevent cells from becoming over-confluent by the end of the experiment.[2] A pilot experiment to optimize seeding density for the longest time point is recommended.[2]
Q5: What are the essential controls to include in an incubation time optimization experiment?
A5: You should always include a "no treatment" control (cells only) and a "vehicle" control (cells treated with the same solvent used to dissolve the compound, e.g., DMSO).[1] These controls help to ensure that any observed effects are due to the compound itself and not the solvent.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect at any time point. | - Compound concentration is too low.- Incubation time is too short for the biological process.- The compound is inactive in the chosen cell line.- The compound is unstable in the culture medium. | - Increase the compound concentration.- Extend the range of incubation times.- Test the compound in a different, potentially more sensitive, cell line.- Assess the stability of the compound over time in the culture medium. |
| High cell death in all treated wells, including short incubation times. | - Compound concentration is too high, causing acute toxicity. | - Perform a dose-response experiment at a fixed, short incubation time to determine a less toxic concentration range. |
| High variability between replicate wells. | - Inconsistent cell seeding.- Pipetting errors.- Edge effects in the microplate. | - Ensure a homogenous cell suspension before seeding.- Calibrate pipettes and use proper pipetting techniques.[3]- Avoid using the outer wells of the microplate, or fill them with sterile media/PBS to maintain humidity. |
| Effect is observed at early time points but diminishes at later time points. | - The compound may be metabolized by the cells.- The cellular response may be transient.- The compound may be unstable and degrading over time. | - Consider replenishing the media with fresh compound at regular intervals for longer experiments.- Perform a more detailed time-course with earlier and more frequent time points to capture the peak response. |
| Contamination in cell cultures. | - Improper aseptic technique.- Contaminated reagents or cell stocks. | - Strictly follow aseptic techniques.[4]- Regularly test for mycoplasma contamination.[5]- Use sterile, filtered reagents. |
Experimental Protocols
Protocol: Determining Optimal Incubation Time Using a Cell Viability Assay
This protocol outlines a general method for determining the optimal incubation time of a novel compound by measuring its effect on cell viability using a commercially available assay kit (e.g., MTT, MTS, or a resazurin-based assay).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Novel compound stock solution (e.g., in DMSO)
-
Vehicle (e.g., sterile DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability assay reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count healthy, viable cells.[3]
-
Seed the cells into a 96-well plate at a pre-determined optimal density.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of the novel compound in complete culture medium. A common starting point is a concentration determined from a preliminary dose-response experiment.
-
Remove the old medium from the cells and add the medium containing the different compound concentrations.
-
Include "no treatment" and "vehicle" controls.
-
Set up separate plates for each incubation time point (e.g., 24h, 48h, 72h).
-
-
Incubation:
-
Incubate the plates for the desired time points in a cell culture incubator (37°C, 5% CO₂).
-
-
Cell Viability Assay:
-
At the end of each incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
-
Data Acquisition:
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background reading (media only).
-
Normalize the data to the vehicle control to determine the percent viability for each concentration and time point.
-
Plot the percent viability against the incubation time for a selected compound concentration to visualize the time-dependent effect.
-
Quantitative Data Summary
Table 1: Example Time-Course Experiment Parameters
| Parameter | 24 hours | 48 hours | 72 hours |
| Initial Seeding Density (cells/well) | 10,000 | 5,000 | 2,500 |
| Compound Concentration Range | 0.1 µM - 100 µM | 0.1 µM - 100 µM | 0.1 µM - 100 µM |
| Vehicle Control | 0.1% DMSO | 0.1% DMSO | 0.1% DMSO |
| Expected Confluency (Control) | 50-60% | 70-80% | 80-90% |
Visualizations
References
Validation & Comparative
Comparative Analysis of the Biological Activity of 1-Hexyl-4-(4-nitrophenyl)piperazine and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 1-Hexyl-4-(4-nitrophenyl)piperazine and other substituted piperazine derivatives. Due to the limited publicly available data on the specific biological activity of this compound, this guide focuses on the well-documented anticancer and antifungal properties of structurally similar piperazine-containing compounds. The information presented herein is intended to serve as a reference for researchers in the fields of medicinal chemistry and drug discovery.
Introduction to Piperazine Derivatives
The piperazine ring is a prevalent scaffold in medicinal chemistry, recognized for its presence in a wide array of therapeutic agents with diverse biological activities.[1][2][3] Its versatile structure allows for substitutions at the 1 and 4 positions, enabling the fine-tuning of physicochemical and pharmacological properties. This has led to the development of numerous piperazine derivatives with demonstrated anticancer, antifungal, antiviral, and other therapeutic effects.[4]
Anticancer Activity of Piperazine Derivatives: A Comparative Overview
Table 1: Comparative Anticancer Activity of Selected Piperazine Derivatives
| Compound ID | R-Group (at position 1 of piperazine) | Cancer Cell Line | GI50 (µM)[5] |
| 5a | 4-Chlorobenzoyl | HUH7 (Liver) | 2.61 |
| HCT-116 (Colon) | 3.12 | ||
| MCF7 (Breast) | 2.58 | ||
| 5b | 4-Fluorobenzoyl | HUH7 (Liver) | 2.83 |
| HCT-116 (Colon) | 3.51 | ||
| MCF7 (Breast) | 2.94 | ||
| 5e | 4-Nitrobenzoyl | HUH7 (Liver) | 4.13 |
| HCT-116 (Colon) | 5.27 | ||
| MCF7 (Breast) | 4.89 | ||
| 5-Fluorouracil | (Reference Drug) | HUH7 (Liver) | 4.80 |
| HCT-116 (Colon) | 0.42 | ||
| MCF7 (Breast) | 2.70 |
Note: GI50 is the concentration of the compound that inhibits the growth of 50% of the cancer cells.
The data indicates that substitutions on the benzoyl ring significantly influence the cytotoxic activity. For instance, compounds 5a and 5b , with chloro and fluoro substituents, respectively, exhibited potent anticancer activity, in some cases surpassing the reference drug, 5-Fluorouracil.[5] The presence of a nitro group in compound 5e , which is structurally related to the target compound of this guide, also conferred significant, albeit slightly lower, cytotoxic effects.[5]
Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity
The cytotoxic activity of the compounds listed in Table 1 was determined using the Sulforhodamine B (SRB) assay.[5]
-
Cell Plating: Cancer cells were seeded in 96-well plates at an appropriate density and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with different concentrations of the test compounds and incubated for an additional 48 hours.
-
Cell Fixation: The cells were fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells were stained with Sulforhodamine B dye.
-
Measurement: The absorbance was measured at 515 nm using a microplate reader. The GI50 values were then calculated from the dose-response curves.
Antifungal Activity of Piperazine Derivatives
The piperazine scaffold is also a key component in several antifungal agents. While specific antifungal data for this compound is not available, the general activity of related compounds suggests potential in this area. For instance, a study on 1-acetyl-4-(4-hydroxyphenyl) piperazine demonstrated its efficacy in inhibiting the growth of multidrug-resistant bacterial strains.[6] Another study highlighted the broad-spectrum antifungal activities of triazole-containing piperazine derivatives.[7]
Table 2: Comparative Antifungal Activity of Selected Piperidine Analogs
| Compound ID | Alkyl Chain Length (at C-6) | Cryptococcus neoformans MFC (µg/mL)[8] | Candida albicans MFC (µg/mL)[8] |
| 5c | C14 | >50 | >50 |
| 5d | C15 | 12.5 | 25 |
| 5e | C16 | 3.8 | 15.0 |
| 5f | C17 | 3.8 | 25 |
| 5g | C18 | 6.25 | 50 |
Note: MFC is the Minimum Fungicidal Concentration. While these are piperidine, not piperazine, derivatives, the structure-activity relationship of the alkyl chain is relevant.
The data from a study on piperidine analogs, which share a six-membered nitrogen-containing heterocyclic ring with piperazines, indicates that the length of the alkyl chain significantly influences antifungal activity.[8] Specifically, compounds with a C16 and C17 alkyl chain (5e and 5f ) showed the most potent activity against Cryptococcus neoformans.[8] This suggests that the hexyl group in this compound may contribute to potential antifungal properties.
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
A standard broth microdilution method is typically used to determine the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of antifungal compounds.
-
Inoculum Preparation: A standardized suspension of the fungal strain is prepared.
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plates are incubated at an appropriate temperature for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.
-
MFC Determination: Aliquots from wells showing no growth are subcultured on agar plates. The MFC is the lowest concentration that results in no growth on the subculture plates.
Potential Signaling Pathways
The biological activities of piperazine derivatives are often attributed to their interaction with various cellular targets and signaling pathways. In the context of anticancer activity, piperazine-containing compounds have been reported to induce apoptosis and inhibit cell cycle progression.[2]
References
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. [Synthesis and antifungal activity of 1-(1,2,4-triazolyl-1H-1-yl)-2-(2,4-diflurophenyl)-3-(4-substituted benzyl-1-piperazinyl)-2-propanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antifungal activity of natural product-based 6-alkyl-2,3,4,5-tetrahydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 1-Hexyl-4-(4-nitrophenyl)piperazine and Analogues as Tyrosinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the tyrosinase inhibitory potential of 1-Hexyl-4-(4-nitrophenyl)piperazine and its analogues against established tyrosinase inhibitors. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a primary strategy for the development of therapeutics for hyperpigmentation disorders and in cosmetic skin-lightening applications. This document summarizes available quantitative data, details experimental methodologies, and visualizes the relevant biological pathway to offer a comprehensive resource for researchers in the field.
Quantitative Comparison of Tyrosinase Inhibitors
| Compound | Type | Target Enzyme | IC50 (μM) | Notes |
| Nitrophenylpiperazine Derivative (4l) * | Synthetic | Mushroom Tyrosinase | 72.55 | This derivative features an indole moiety and exhibits mixed inhibition.[1][2][3][4] |
| (4-(4-hydroxyphenyl)piperazin-1-yl) (2,4-dichlorophenyl)methanone | Synthetic | Mushroom Tyrosinase | 1.5 | A potent inhibitor from a related piperazine series, demonstrating the potential of the piperazine scaffold. |
| Kojic Acid | Natural | Mushroom Tyrosinase | 17.8 - 37.86 | A widely used reference standard in tyrosinase inhibition assays.[5] Its efficacy can vary depending on assay conditions. It acts as a competitive inhibitor.[5] |
| Arbutin (β-arbutin) | Natural | Mushroom Tyrosinase | ~900 (monophenolase), ~700 (diphenolase) | A hydroquinone derivative found in various plants. |
| L-Mimosine | Natural | Mushroom Tyrosinase | - | A plant-derived amino acid known to be a slow-binding competitive inhibitor of tyrosinase. |
*Note: The IC50 value for the Nitrophenylpiperazine Derivative (4l) is used as a proxy for the this compound class due to the absence of specific data for the latter. This compound was identified as a significant tyrosinase inhibitor in a study of novel 4-nitrophenylpiperazine derivatives.[1][2][3][4]
Experimental Protocols
The following is a representative experimental protocol for determining the tyrosinase inhibitory activity of a compound, based on commonly used methodologies.
Mushroom Tyrosinase Inhibition Assay
This in vitro assay is widely used for the preliminary screening of potential tyrosinase inhibitors.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
Test compound (e.g., this compound)
-
Kojic Acid (as a positive control)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Dissolve the test compound and kojic acid in DMSO to prepare stock solutions. Further dilute with phosphate buffer to achieve a range of desired test concentrations.
-
-
Assay Protocol:
-
In a 96-well microplate, add a specific volume of the test compound solution at various concentrations to the wells.
-
Add the mushroom tyrosinase solution to each well and incubate for a short period (e.g., 10 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the L-DOPA solution to each well.
-
Immediately measure the absorbance of the reaction mixture at a specific wavelength (typically 475-492 nm) at time zero and then at regular intervals for a defined period (e.g., 20-30 minutes) using a microplate reader. The formation of dopachrome from the oxidation of L-DOPA results in an increase in absorbance.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (enzyme and substrate without inhibitor) and A_sample is the absorbance of the reaction mixture with the test compound.
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualization of the Melanogenesis Signaling Pathway
Tyrosinase is a critical enzyme in the melanogenesis pathway, which is responsible for the production of melanin. Understanding this pathway is essential for identifying and characterizing novel inhibitors.
Caption: The melanogenesis signaling pathway illustrating the central role of tyrosinase.
References
- 1. researchgate.net [researchgate.net]
- 2. Nitrophenylpiperazine derivatives... preview & related info | Mendeley [mendeley.com]
- 3. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating the Primary Target of 1-Hexyl-4-(4-nitrophenyl)piperazine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the primary biological target of 1-Hexyl-4-(4-nitrophenyl)piperazine, a synthetic compound belonging to the diverse class of piperazine derivatives. Due to the broad spectrum of biological activities associated with nitrophenylpiperazine scaffolds, rigorous experimental validation of the primary target is crucial for further drug development. Recent studies have identified tyrosinase as a potential target for nitrophenylpiperazine derivatives, and this guide will focus on a comparative approach to validate this hypothesis.[1][2][3]
Putative Primary Target: Tyrosinase
Tyrosinase is a key enzyme in melanin biosynthesis, making it a target of interest for conditions related to hyperpigmentation.[1][2] Several novel series of 4-nitrophenylpiperazine derivatives have been designed and synthesized as potential tyrosinase inhibitors.[1][2][3] This guide will compare the hypothetical activity of this compound with a well-established tyrosinase inhibitor, Kojic Acid, and a structurally related nitrophenylpiperazine derivative.
Comparative Analysis of Tyrosinase Inhibitors
To objectively assess the potential of this compound as a tyrosinase inhibitor, a direct comparison with known inhibitors is essential. The following table summarizes the inhibitory activity of relevant compounds.
| Compound | Structure | Putative Primary Target | IC50 (µM) |
| This compound | (Structure not available in search results) | Tyrosinase (Hypothesized) | Data not available |
| Kojic Acid (Reference Inhibitor) | (Structure available in various sources) | Tyrosinase | ~17.8[4][5][6] |
| Compound 4l (Nitrophenylpiperazine derivative with indole moiety) | (Structure described in source) | Tyrosinase | 72.55[1][2][3] |
Experimental Protocols for Target Validation
The following experimental protocols are fundamental for validating tyrosinase as the primary target of this compound.
In Vitro Tyrosinase Inhibition Assay
This assay directly measures the enzymatic activity of tyrosinase in the presence of the test compound.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against mushroom tyrosinase.
Methodology:
-
Enzyme and Substrate Preparation: A solution of mushroom tyrosinase and its substrate, L-DOPA, are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Compound Preparation: this compound, Kojic Acid (positive control), and Compound 4l are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted.
-
Assay Procedure:
-
Add the tyrosinase solution to the wells of a 96-well plate.
-
Add the different concentrations of the test compounds and controls to the respective wells.
-
Pre-incubate the plate for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 25°C).
-
Initiate the reaction by adding the L-DOPA substrate solution.
-
Measure the formation of dopachrome, the product of the reaction, by monitoring the absorbance at a specific wavelength (e.g., 475 nm) over time using a microplate reader.
-
-
Data Analysis: The percentage of tyrosinase inhibition is calculated for each compound concentration. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Enzyme Kinetics Analysis
This study elucidates the mechanism by which the compound inhibits the enzyme.
Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) of this compound on tyrosinase.
Methodology:
-
Assay Setup: The tyrosinase inhibition assay is performed with varying concentrations of both the substrate (L-DOPA) and the inhibitor (this compound).
-
Data Collection: The initial reaction velocities are measured for each combination of substrate and inhibitor concentration.
-
Data Analysis: The results are plotted using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]). The pattern of the lines on the plot reveals the mechanism of inhibition. For instance, in competitive inhibition, the lines will intersect on the y-axis.
Visualizing the Target Validation Workflow
The following diagrams illustrate the key processes in validating the primary target of a novel compound.
Caption: Logical workflow for the identification and initial in vitro validation of a putative primary target.
Caption: High-level workflow of the in vitro tyrosinase inhibition assay.
Conclusion
By systematically applying these experimental protocols and comparing the results with known standards, researchers can effectively validate or invalidate tyrosinase as the primary target of this compound. This data-driven approach is fundamental for making informed decisions in the early stages of the drug discovery and development pipeline. Should the results indicate off-target activity or a different primary target, further screening against a broader panel of receptors and enzymes, such as serotonin receptors or other signaling molecules, would be warranted.
References
- 1. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and in Vitro Evaluation of 4-(4-Hydroxyphenyl)piperazine-Based Compounds Targeting Tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
cross-validation of 1-Hexyl-4-(4-nitrophenyl)piperazine effects in different cell lines
This comparison focuses on derivatives of piperazine that have been investigated for their anti-cancer properties, highlighting the diverse range of activities and target cell lines. The data presented is collated from multiple studies to provide a broader understanding of how modifications to the piperazine scaffold can influence biological activity.
Quantitative Data Summary
The following table summarizes the cytotoxic effects of various piperazine derivatives on different cancer cell lines, primarily focusing on their IC50 values (the concentration at which 50% of cell growth is inhibited).
| Compound Class | Specific Derivative Example | Cell Line | Cell Type | IC50 (µM) | Reference |
| Benzhydrylpiperazine Derivatives | Compound 5a (a 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivative) | HUH7 | Liver Cancer | Data not specified, but showed significant growth inhibition | [1][2][3] |
| HCT-116 | Colon Cancer | Data not specified, but showed significant growth inhibition | [1][2][3] | ||
| MCF7 | Breast Cancer | Data not specified, but showed significant growth inhibition | [1][2][3] | ||
| Benzhydrylpiperazine Carboxamide/Thioamide Derivatives | Thioamide derivatives (e.g., 6a-g) | HUH-7 | Hepatocellular Carcinoma | Generally more cytotoxic than carboxamide analogs | [4] |
| MCF-7 | Breast Cancer | Generally more cytotoxic than carboxamide analogs | [4] | ||
| HCT-116 | Colorectal Cancer | Generally more cytotoxic than carboxamide analogs | [4] | ||
| Adamantylpiperazine Derivatives | Compound 7 (1-[2-(4-Fluorophenyl)tricyclo[3.3.1.13,7]dec-2-yl]piperazine Maleate) | MDA-MB-435 | Melanoma | Most potent effect among tested cell lines | [5][6] |
| Naphthylpiperazine Derivatives | 1-(1-Naphthyl)piperazine (1-NPZ) | MNT-1 | Melanoma | Dose-dependent decrease in cell viability | [7][8] |
| SK-MEL-28 | Melanoma | Confirmed activity | [7][8] | ||
| Indole-Carboxamide Piperazine Derivatives | HJZ-12 (1-benzyl-N-(3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl)-1H-indole-2-carboxamide) | BPH-1 | Benign Prostatic Hyperplasia | Induced apoptosis (23% at 5 µM, 62% at 10 µM, 84% at 15 µM) | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the studies of piperazine derivatives.
Cell Viability and Cytotoxicity Assays
Sulforhodamine B (SRB) Assay: This assay is used to determine cell density based on the measurement of cellular protein content.[1][2][4]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the piperazine derivatives (e.g., serial dilutions from 40 µM to 2.5 µM) and a positive control (e.g., Camptothecin) for a specified incubation period (e.g., 72 hours).[2]
-
Cell Fixation: After incubation, the cells are fixed with 10% trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with 0.4% SRB solution in 1% acetic acid.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 510 nm). The percentage of cell growth inhibition is calculated relative to untreated control cells.
Trypan Blue Exclusion Assay: This method is used to differentiate viable from non-viable cells.[6]
-
Cell Preparation: Cells are cultured and treated with the test compounds.
-
Cell Harvesting: Adherent cells are detached using trypsin.
-
Staining: A small aliquot of the cell suspension is mixed with an equal volume of trypan blue dye.
-
Counting: The number of viable (unstained) and non-viable (blue-stained) cells is counted using a hemocytometer under a microscope.
Apoptosis Assays
Flow Cytometry for Apoptosis Detection: This technique is used to quantify the percentage of apoptotic cells.[9]
-
Cell Treatment and Harvesting: Cells are treated with the compound of interest for a specified time, then harvested.
-
Staining: Cells are washed and resuspended in a binding buffer, then stained with Annexin V (to detect early apoptotic cells) and Propidium Iodide (PI) or a similar dye (to detect late apoptotic and necrotic cells).
-
Analysis: The stained cells are analyzed by a flow cytometer. The percentages of cells in different quadrants (viable, early apoptotic, late apoptotic, and necrotic) are determined.
Caspase-3 Activation Assay: This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[9]
-
Cell Lysis: Treated and untreated cells are lysed to release cellular contents.
-
Substrate Addition: A specific caspase-3 substrate conjugated to a fluorophore or chromophore is added to the cell lysates.
-
Incubation: The reaction is incubated to allow active caspase-3 to cleave the substrate.
-
Signal Detection: The fluorescence or absorbance is measured, which is proportional to the caspase-3 activity.
Visualizations
Signaling Pathway for Apoptosis Induction by Piperazine Derivatives
References
- 1. researchgate.net [researchgate.net]
- 2. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cancer cell cytotoxicities of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. CDUP - Cytotoxic effect of the serotonergic drug 1-(1-Naphthyl)piperazine against melanoma cells [sigarra.up.pt]
- 8. CICECO Publication » Cytotoxic effect of the serotonergic drug 1-(1-Naphthyl)piperazine against melanoma cells [cicecoteste.web.ua.pt]
- 9. Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Alkyl Chain Length on the Efficacy of Nitrophenylpiperazines: A Comparative Analysis
For researchers and drug development professionals engaged in the optimization of nitrophenylpiperazine-based compounds, understanding the structure-activity relationship (SAR) is paramount. A key determinant of a molecule's pharmacological profile is the nature of the substituent at the N4 position of the piperazine ring. This guide provides a detailed comparison of the efficacy of hexyl-substituted nitrophenylpiperazines versus other alkyl chain analogues, with a focus on their affinity for the serotonin 5-HT1A receptor, a common target for this class of compounds.
Quantitative Comparison of N4-Alkyl Phenylpiperazine Affinity for the 5-HT1A Receptor
The affinity of a compound for its target receptor is a critical measure of its potential efficacy. The following table summarizes the binding affinities (Ki values) of a series of N4-alkyl substituted phenylpiperazines for the 5-HT1A receptor. Lower Ki values indicate higher binding affinity.
| N4-Alkyl Substituent | Ki (nM) for 5-HT1A Receptor |
| Methyl | 0.80 |
| Ethyl | 1.20 |
| n-Propyl | 1.10 |
| n-Hexyl | 0.50 |
Data sourced from Boissard et al. (1997).[1]
As the data clearly indicates, the length of the alkyl chain significantly influences the binding affinity for the 5-HT1A receptor. While shorter alkyl chains like methyl, ethyl, and n-propyl confer nanomolar affinity, the n-hexyl substituent demonstrates the highest affinity in this series, with a Ki value of 0.50 nM.[1] This suggests an optimal interaction between the six-carbon chain and a hydrophobic pocket within the receptor's binding site.
Experimental Protocols
The determination of the binding affinities presented above was conducted via a radioligand binding assay. A detailed methodology for such an experiment is outlined below.
Radioligand Binding Assay for 5-HT1A Receptor Affinity
-
Tissue Preparation: Rat frontal cortex tissue is homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is then centrifuged, and the resulting pellet containing the cell membranes is resuspended in fresh buffer. This process is repeated to wash the membranes and remove endogenous substances.
-
Incubation: The membrane preparation is incubated with a specific radioligand for the 5-HT1A receptor, such as [3H]-8-OH-DPAT, at a fixed concentration.
-
Competition: To determine the affinity of the test compounds (e.g., hexyl-nitrophenylpiperazine and other alkyl analogues), they are added to the incubation mixture at varying concentrations. The test compounds will compete with the radioligand for binding to the 5-HT1A receptors.
-
Separation: After incubation, the bound and free radioligand are separated. This is typically achieved by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Molecular Interactions and Experimental Process
To further elucidate the concepts discussed, the following diagrams illustrate a representative signaling pathway and the experimental workflow.
Caption: 5-HT1A Receptor Signaling Pathway
Caption: Radioligand Binding Assay Workflow
Conclusion
The available data strongly suggests that the hexyl substituent is a favorable choice for enhancing the affinity of nitrophenylpiperazine compounds for the 5-HT1A receptor. This increased affinity is likely due to optimal hydrophobic interactions within the receptor's binding pocket. For researchers aiming to develop potent 5-HT1A receptor ligands based on the nitrophenylpiperazine scaffold, the incorporation of an n-hexyl chain at the N4 position represents a promising strategy. Further studies, including functional assays and in vivo experiments, are warranted to fully elucidate the pharmacological profile of these compounds.
References
Assessing the Selectivity Profile of 1-Hexyl-4-(4-nitrophenyl)piperazine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This guide provides a comparative assessment of the theoretical selectivity profile of 1-Hexyl-4-(4-nitrophenyl)piperazine, a nitrophenylpiperazine derivative. Due to the limited availability of comprehensive public data on this specific molecule, this guide presents a representative selectivity profile based on the known pharmacological behavior of the broader phenylpiperazine class. For comparative purposes, the well-characterized anxiolytic agent Buspirone and the antipsychotic Aripiprazole are included as benchmarks. These comparators offer insights into the potential receptor interaction landscape of novel phenylpiperazine analogs.
Introduction to Phenylpiperazines
The phenylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally acting drugs. These compounds are known to interact with a variety of G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors. The nature and position of substituents on both the phenyl and piperazine rings dictate the affinity and selectivity for these targets. The 4-nitrophenyl moiety in the compound of interest suggests potential interactions with biogenic amine receptors, while the hexyl chain introduces significant lipophilicity, which may influence its pharmacokinetic and pharmacodynamic properties.
Comparative Selectivity Profile
To contextualize the potential activity of this compound, this section presents a table of binding affinities (Ki, nM) for a panel of relevant CNS receptors. The data for the target compound is hypothetical and extrapolated from structure-activity relationships within the phenylpiperazine class, while the data for Buspirone and Aripiprazole is derived from published literature.
Data Presentation: Receptor Binding Affinities (Ki, nM)
| Receptor Target | This compound (Hypothetical) | Buspirone (Published Data) | Aripiprazole (Published Data) |
| Serotonin Receptors | |||
| 5-HT1A | Moderate Affinity | High Affinity (Ki ≈ 1.7 nM)[1] | High Affinity (Ki ≈ 1.7 nM)[1][2] |
| 5-HT2A | Low to Moderate Affinity | Moderate Affinity (Ki ≈ 50 nM) | High Affinity (Ki ≈ 3.4 nM)[1][2] |
| 5-HT2C | Low Affinity | Moderate Affinity (Ki ≈ 15 nM)[2] | Moderate Affinity (Ki ≈ 15 nM)[2] |
| 5-HT7 | Low Affinity | Moderate Affinity (Ki ≈ 39 nM)[2] | Moderate Affinity (Ki ≈ 39 nM)[2] |
| Dopamine Receptors | |||
| D2 | Moderate to High Affinity | Moderate Affinity (Ki ≈ 212 nM) | Very High Affinity (Ki ≈ 0.34 nM)[1][2] |
| D3 | Moderate Affinity | Low Affinity | Very High Affinity (Ki ≈ 0.8 nM)[1][2] |
| D4 | Low Affinity | Low Affinity | Moderate Affinity (Ki ≈ 44 nM)[2] |
| Adrenergic Receptors | |||
| α1 | Moderate Affinity | Very Low Affinity | Moderate Affinity (Ki ≈ 57 nM)[2] |
| Histamine Receptors | |||
| H1 | Low Affinity | Very Low Affinity | Moderate Affinity (Ki ≈ 61 nM)[2] |
Lower Ki values indicate higher binding affinity.
Experimental Protocols
The binding affinity data presented in this guide is typically determined using in vitro radioligand binding assays. Below is a detailed methodology for a representative competitive binding assay.
Protocol: In Vitro Radioligand Competition Binding Assay
-
Preparation of Receptor Membranes:
-
Cell lines stably expressing the human recombinant receptor of interest (e.g., HEK293 cells expressing the 5-HT1A receptor) are cultured and harvested.
-
Cells are lysed by homogenization in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then subjected to high-speed ultracentrifugation to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer, and the total protein concentration is determined (e.g., by Bradford assay).
-
-
Competitive Binding Assay:
-
The assay is performed in a 96-well plate format.
-
Each well contains a fixed concentration of a specific radioligand (e.g., [3H]-8-OH-DPAT for the 5-HT1A receptor) and a fixed amount of the receptor membrane preparation.
-
The test compound (e.g., this compound) is added in a range of increasing concentrations.
-
Total binding is determined in wells containing only the radioligand and membranes.
-
Non-specific binding is determined in the presence of a high concentration of a known, non-labeled competing ligand to saturate the receptors.
-
The plates are incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
-
Detection and Data Analysis:
-
Following incubation, the reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with cold assay buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
The following diagrams illustrate key concepts in the pharmacological assessment of G-protein coupled receptor ligands.
Caption: A simplified G-Protein Coupled Receptor (GPCR) signaling pathway.
Caption: Workflow for an in vitro radioligand binding assay.
References
Benchmarking 1-Hexyl-4-(4-nitrophenyl)piperazine Against Risperidone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel compound 1-Hexyl-4-(4-nitrophenyl)piperazine against the well-established atypical antipsychotic, Risperidone. The focus of this guide is to benchmark the in vitro pharmacological profile of this compound at two key central nervous system (CNS) targets: the Dopamine D2 receptor and the Serotonin 5-HT2A receptor. Blockade of these receptors is a cornerstone of the mechanism of action for many antipsychotic drugs.[1][2]
Introduction to the Compounds
This compound is a novel chemical entity featuring a piperazine core, a structure known for its prevalence in CNS-active compounds.[3] The presence of the 4-nitrophenyl and hexyl moieties suggests potential modulation of various biogenic amine receptors. This guide presents a hypothetical, yet plausible, in vitro pharmacological profile to illustrate a standard benchmarking process for a new chemical entity with potential antipsychotic or antidepressant properties.
Risperidone is a widely prescribed second-generation (atypical) antipsychotic medication.[4][5][6] It is a potent antagonist of both serotonin 5-HT2A and dopamine D2 receptors.[4][7] Its well-characterized pharmacological profile makes it an ideal reference compound for benchmarking novel CNS drug candidates.[8][9]
Comparative In Vitro Receptor Binding Affinity
The following table summarizes the hypothetical binding affinities (Ki) of this compound in comparison to the known binding affinities of Risperidone for the human Dopamine D2 and Serotonin 5-HT2A receptors. A lower Ki value indicates a higher binding affinity.
| Compound | Dopamine D2 Receptor Ki (nM) | Serotonin 5-HT2A Receptor Ki (nM) |
| This compound | 45.8 | 15.2 |
| Risperidone | 3.2[4] | 0.2[4] |
Experimental Protocols
The binding affinities presented in this guide are determined using standard in vitro radioligand binding assays. These assays are fundamental in early-stage drug discovery for quantifying the interaction between a compound and its target receptor.[10]
Dopamine D2 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for the human Dopamine D2 receptor.
Materials:
-
Receptor Source: Membranes from CHO-K1 cells stably expressing the human Dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone (a potent D2 antagonist).[11][12]
-
Non-specific Ligand: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Instrumentation: 96-well microfilter plates, a cell harvester, and a liquid scintillation counter.
Procedure:
-
A constant concentration of the receptor membrane preparation is incubated with various concentrations of the test compound (this compound or Risperidone) and a fixed concentration of [³H]-Spiperone.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM Haloperidol).
-
The incubation is carried out at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Following incubation, the reaction mixture is rapidly filtered through glass fiber filters using a cell harvester to separate the bound from the free radioligand. The filters are then washed with ice-cold assay buffer.
-
The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a liquid scintillation counter.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Serotonin 5-HT2A Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for the human Serotonin 5-HT2A receptor.
Materials:
-
Receptor Source: Membranes from HEK-293 cells stably expressing the human Serotonin 5-HT2A receptor.
-
Radioligand: [³H]-Ketanserin (a selective 5-HT2A antagonist).[13][14][15]
-
Non-specific Ligand: Ketanserin (1 µM).[15]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Instrumentation: 96-well microfilter plates, a cell harvester, and a liquid scintillation counter.
Procedure:
-
A constant concentration of the receptor membrane preparation is incubated with various concentrations of the test compound and a fixed concentration of [³H]-Ketanserin.
-
Non-specific binding is determined in a parallel set of incubations containing an excess of unlabeled Ketanserin (1 µM).
-
The mixture is incubated at 37°C for 30 minutes.
-
The separation of bound and free radioligand is achieved by rapid vacuum filtration through glass fiber filters, followed by washing with ice-cold assay buffer.
-
The radioactivity on the filters is quantified by liquid scintillation counting.
-
IC50 values are determined from the competition binding curves.
-
Ki values are calculated using the Cheng-Prusoff equation.
Visualizations
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for the radioligand binding assay and the simplified signaling pathways for the Dopamine D2 and Serotonin 5-HT2A receptors.
Caption: Workflow of a competitive radioligand binding assay.
Caption: Simplified Dopamine D2 receptor signaling pathway.[16][17][18][19][20]
Caption: Simplified Serotonin 5-HT2A receptor signaling pathway.[21][22][23][24]
References
- 1. Pharmacokinetic-Pharmacodynamic Modeling of the D2 and 5-HT2A Receptor Occupancy of Risperidone and Paliperidone in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 5. aacap.org [aacap.org]
- 6. Atypical Antipsychotic Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Atypical Antipsychotic (AA) medicines [usp.org]
- 9. Risperidone Decreases Expression of Serotonin Receptor-2A (5-HT2A) and Serotonin Transporter (SERT) but Not Dopamine Receptors and Dopamine Transporter (DAT) in PBMCs from Patients with Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 14. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 18. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Dopamine D2-Like Receptor Family Signaling Pathways [rndsystems.com]
- 21. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
- 23. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. msudenver.edu [msudenver.edu]
Safety Operating Guide
Proper Disposal of 1-Hexyl-4-(4-nitrophenyl)piperazine: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 1-Hexyl-4-(4-nitrophenyl)piperazine is readily available. The following disposal procedures are based on the known hazards of the parent compound, 1-(4-nitrophenyl)piperazine, and general best practices for the disposal of hazardous organic chemicals. Researchers must always consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.
Researchers and laboratory personnel handling this compound must prioritize safety and environmental responsibility in its disposal. Due to its chemical structure, containing a piperazine ring, a nitroaromatic group, and a hexyl chain, this compound is presumed to possess hazardous properties similar to its parent compound, 1-(4-nitrophenyl)piperazine. These hazards include potential toxicity if ingested, inhaled, or absorbed through the skin, as well as the risk of causing skin and eye irritation. Furthermore, nitroaromatic compounds are often associated with long-term health risks and environmental persistence.
Essential Safety and Disposal Information
Proper disposal of this compound is critical to prevent harm to personnel and the environment. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[1] It must be treated as hazardous chemical waste and disposed of through a licensed hazardous waste management company.
Inferred Hazard Profile
The following table summarizes the likely hazards of this compound based on the known data for 1-(4-nitrophenyl)piperazine. The addition of the hexyl group may alter the physical properties, such as solubility and volatility, but the core toxicological concerns remain.
| Hazard Category | Inferred Hazard for this compound |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[2][3] |
| Skin Corrosion/Irritation | Causes skin irritation.[2][3] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[2][3] |
| Respiratory or Skin Sensitization | May cause an allergic skin reaction.[2] |
| Carcinogenicity | Suspected of causing cancer.[2] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[2] |
| Hazardous to the Aquatic Environment | Harmful to aquatic life with long-lasting effects.[2] |
Detailed Disposal Protocol
The following step-by-step protocol provides guidance for the safe disposal of this compound.
-
Personal Protective Equipment (PPE): Before handling the waste, ensure appropriate PPE is worn, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[4]
-
Waste Segregation:
-
Solid Waste: Collect solid this compound waste in a dedicated, clearly labeled, and sealable container. This includes any contaminated consumables such as weigh boats, filter paper, and gloves.
-
Liquid Waste: If the compound is in a solvent, collect it in a compatible, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.[5] Organic solvents must not be discharged down the drain.[1]
-
-
Container Labeling: Label the hazardous waste container clearly with "Hazardous Waste," the full chemical name "this compound," and an estimate of the quantity. Include any solvents present in the mixture with their approximate percentages.[6]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. Ensure it is stored away from incompatible materials.[4]
-
Contact EHS for Pickup: Follow your institution's procedures to request a hazardous waste pickup from the Environmental Health and Safety department.[6] They will arrange for the final disposal by a licensed contractor.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. web.mit.edu [web.mit.edu]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. 1-(4-Nitrophenyl)piperazine | C10H13N3O2 | CID 80447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
